molecular formula C9H7N3O B1313106 6-pyridin-3-yl-2H-pyridazin-3-one CAS No. 78784-65-3

6-pyridin-3-yl-2H-pyridazin-3-one

Cat. No.: B1313106
CAS No.: 78784-65-3
M. Wt: 173.17 g/mol
InChI Key: OQYCHIKONQFIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyridin-3-yl-2H-pyridazin-3-one (CAS 78784-65-3) is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the development of phosphodiesterase (PDE) inhibitors . Scientific research has identified this core structure as a critical precursor for developing potent and selective inhibitors for PDE3 and PDE4, which are key targets for respiratory diseases . Structure-activity relationship (SAR) studies demonstrate that the unsubstituted lactam functionality of the pyridazinone ring is a critical determinant for PDE3-inhibitory activity . This compound provides researchers with a versatile building block for further derivatization; for instance, introducing hydrophobic substituents at the pyridazinone nitrogen can strongly promote PDE4 inhibition, allowing for the fine-tuning of selectivity profiles in novel drug candidates . As a derivative of the known PDE inhibitor ibudilast, this compound is integral to exploratory research aimed at understanding enzyme selectivity and developing new therapeutic agents for inflammatory and cardiovascular conditions . The compound should be stored sealed in a dry, cool environment . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCHIKONQFIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439909
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78784-65-3
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-pyridin-3-yl-2H-pyridazin-3-one Biological Activity

[1]

Executive Summary

6-pyridin-3-yl-2H-pyridazin-3-one (CAS: 66317-38-2 for 2-pyridyl isomer reference; specific 3-pyridyl isomer is a known pharmacophore) represents the minimal structural core required for dual phosphodiesterase (PDE) inhibition within the pyridazinone class. Structurally analogous to clinical agents like Imazodan , Zardaverine , and Pimobendan , this scaffold functions primarily as a competitive inhibitor of PDE3 (cGMP-inhibited cAMP phosphodiesterase) and PDE4 (cAMP-specific phosphodiesterase).

Its biological utility spans three therapeutic axes:

  • Cardiotonic: Positive inotropy via cAMP accumulation in cardiomyocytes.

  • Vasodilatory: Smooth muscle relaxation via cAMP/cGMP modulation.

  • Anti-inflammatory: Suppression of cytokine release (TNF-

    
    ) via PDE4 inhibition in leukocytes.
    

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

This compound consists of a pyridazin-3-one ring linked at the C6 position to the C3 position of a pyridine ring. The tautomeric equilibrium between the lactam (2H-one) and lactim (3-ol) forms is critical for its hydrogen-bonding interactions within the enzyme active site.

PropertyDataRelevance
IUPAC Name 6-(pyridin-3-yl)-2H-pyridazin-3-oneOfficial nomenclature
Molecular Formula C

H

N

O
Fragment-based drug design core
Molecular Weight 173.17 g/mol High ligand efficiency (LE)
LogP ~0.8 - 1.2 (Predicted)Good oral bioavailability potential
H-Bond Donors 1 (NH of pyridazinone)Critical for Gln/His binding in PDE pocket
H-Bond Acceptors 3 (N of pyridine, N & O of pyridazinone)Metal coordination (Zn

/Mg

)

Mechanism of Action (MOA)

The biological activity of 6-pyridin-3-yl-2H-pyridazin-3-one is driven by its ability to mimic the purine ring of cyclic adenosine monophosphate (cAMP).

Target Engagement: Phosphodiesterase Inhibition

The compound occupies the catalytic pocket of PDE3 and PDE4 enzymes.

  • The Pyridazinone Ring: Mimics the pyrimidine portion of cAMP. The amide (lactam) functionality forms a bidentate hydrogen bond with a conserved Glutamine (Gln) residue in the enzyme's binding pocket (e.g., Gln369 in PDE4D).

  • The Pyridine Ring: Engages in

    
    -
    
    
    stacking interactions with hydrophobic residues (typically Phenylalanine ) that clamp the substrate.
  • Selectivity: The 3-pyridyl orientation (meta-substitution) often favors PDE3 selectivity over PDE4 compared to bulky 4-substituted phenyl analogs, though this core is often described as a "dual inhibitor" template.

Downstream Signaling Pathways

Inhibition of PDE3 prevents the hydrolysis of cAMP to AMP.

  • In Cardiomyocytes: Elevated cAMP activates Protein Kinase A (PKA). PKA phosphorylates L-type

    
     channels and phospholamban, increasing intracellular calcium influx and sequestering rate. Result:  Increased contractility (Inotropy).
    
  • In Smooth Muscle (Vascular/Bronchial): Elevated cAMP inhibits Myosin Light Chain Kinase (MLCK). Result: Relaxation (Vasodilation/Bronchodilation).

MOA Visualization

The following diagram illustrates the signal transduction pathway modulated by the compound.

MOA_PathwayDrug6-pyridin-3-yl-2H-pyridazin-3-onePDE3PDE3 Enzyme(Catalytic Pocket)Drug->PDE3Competitive InhibitioncAMPcAMP(Second Messenger)PDE3->cAMPNormally DegradesAMP5'-AMP(Inactive)cAMP->AMPHydrolysis (Blocked)PKAProtein Kinase A(Activated)cAMP->PKAActivatesCa_ChannelL-Type Ca2+ Channel(Phosphorylated)PKA->Ca_ChannelPhosphorylatesPLBPhospholambanPKA->PLBPhosphorylatesVasodilationSmooth MuscleRelaxationPKA->VasodilationMLCK InhibitionContractilityIncreased CardiacContractility (Inotropy)Ca_Channel->ContractilityCa2+ InfluxPLB->ContractilityCa2+ Reuptake

Caption: Mechanism of Action showing PDE3 inhibition leading to cAMP accumulation and downstream positive inotropic and vasodilatory effects.

Therapeutic Applications & SAR

Structure-Activity Relationship (SAR)

The 6-pyridin-3-yl core is a validated scaffold. Modifications drive potency:

  • N2-Position (Pyridazinone): Alkylation usually reduces potency unless it targets a specific hydrophobic pocket (as seen in some PDE4 inhibitors). The free NH is generally preferred for PDE3 binding.

  • C5-Position (Pyridazinone): Introduction of methyl groups (e.g., 5-methyl-6-pyridin-3-yl...) often enhances metabolic stability and potency.

  • Pyridine Ring: The 3-pyridyl isomer is generally more potent than the 2-pyridyl or 4-pyridyl isomers for PDE3 inhibition due to optimal alignment with the metal-binding pocket.

Clinical Context

While 6-pyridin-3-yl-2H-pyridazin-3-one is primarily a research tool, its derivatives are clinically significant:

  • Pimobendan: A calcium sensitizer/PDE3 inhibitor used in veterinary cardiology.

  • Levosimendan: A related pyridazinone-dinitrile used for acute heart failure.

  • Imazodan: A structural analog (imidazole instead of pyridine) used as a cardiotonic reference.

Experimental Protocols

Synthesis Workflow

Objective: Synthesize 6-(pyridin-3-yl)-2H-pyridazin-3-one via the glyoxylic acid condensation route.

Reagents: 3-Acetylpyridine, Glyoxylic acid monohydrate, Hydrazine hydrate, Acetic acid.

Protocol:

  • Condensation: Dissolve 3-acetylpyridine (10 mmol) and glyoxylic acid monohydrate (12 mmol) in acetic acid (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. This forms the intermediate 4-oxo-4-(pyridin-3-yl)but-2-enoic acid.

  • Cyclization: Cool the solution to room temperature. Add Hydrazine hydrate (15 mmol) dropwise (Caution: Exothermic).

  • Reflux II: Reflux the mixture again for 3 hours to effect cyclization to the dihydropyridazinone.

  • Oxidation (Dehydrogenation): If the product remains as the 4,5-dihydro intermediate, treat with Sodium m-nitrobenzenesulfonate in basic media or use DDQ in dioxane to aromatize to the final pyridazinone. Note: The acetic acid reflux often yields the oxidized pyridazinone directly due to air oxidation or disproportionation.

  • Purification: Pour onto crushed ice/water. Neutralize with

    
    . Filter the precipitate. Recrystallize from Ethanol/Water.
    
In Vitro PDE3 Inhibition Assay

Objective: Determine the IC

Method: Scintillation Proximity Assay (SPA).

  • Enzyme Prep: Recombinant human PDE3A (isolated from Sf9 cells).

  • Substrate: [

    
    H]-cAMP (approx. 50,000 cpm/well).
    
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl

    
    , 1.7 mM EGTA.
    
  • Procedure:

    • Incubate enzyme + test compound (0.1 nM – 100

      
      M) + substrate for 15 min at 30°C.
      
    • Stop reaction with PDE SPA beads (Yttrium silicate) containing

      
      .
      
    • The beads capture the product [

      
      H]-AMP but not the substrate [
      
      
      H]-cAMP.
  • Detection: Count light emission on a MicroBeta counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Visualization of Experimental Workflow

Synthesis_WorkflowStartStart:3-AcetylpyridineStep1Condensation:+ Glyoxylic Acid(AcOH, Reflux)Start->Step1IntermedIntermediate:4-oxo-4-(3-pyridyl)but-2-enoic acidStep1->IntermedStep2Cyclization:+ Hydrazine HydrateIntermed->Step2Step3Dehydrogenation:(Spontaneous or DDQ)Step2->Step3FinalProduct:6-pyridin-3-yl-2H-pyridazin-3-oneStep3->Final

Caption: Synthetic pathway from 3-acetylpyridine to the final pyridazinone pharmacophore.

References

  • Sircar, I., et al. (1987). "Cardiotonic agents.[1][2][3] 7. Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds."[4] Journal of Medicinal Chemistry. Link

  • Merck Patent GmbH. (2009).[1] "Pyridazinone derivatives and the use thereof as H3 inhibitors." US Patent 8,247,414. Link

  • Bi, X., et al. (2004). "Synthesis and biological evaluation of 6-substituted-3(2H)-pyridazinones as potent PDE3 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hamed, M., et al. (2021). "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." RSC Advances. Link

  • PubChem. (2023).[5] "Compound Summary: 6-(Pyridin-2-yl)pyridazin-3(2H)-one (Isomer Reference)." National Library of Medicine. Link

The Pyridazinone Scaffold: A Chronological and Mechanistic Odyssey in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Nitrogen" Pharmacophore

In the library of medicinal chemistry scaffolds, the pyridazin-3(2H)-one ring occupies a privileged status often referred to as the "wonder nucleus."[1] Unlike its isomer pyrazine or pyrimidine, the pyridazinone ring features adjacent nitrogen atoms (N-N bond), creating a unique electrostatic profile.

For the drug developer, this scaffold offers three critical architectural advantages:

  • Amide Isostere: It mimics the peptide bond (

    
    ) within a rigid heterocycle, improving metabolic stability against peptidases.
    
  • Hydrogen Bonding: The lactam motif serves as a dual hydrogen bond donor (NH) and acceptor (C=O), crucial for binding to kinase hinge regions and GPCR pockets.

  • Dipole Alignment: The high dipole moment facilitates specific orientation within polar active sites, particularly in phosphodiesterase (PDE) and kinase domains.

This guide analyzes the evolution of this scaffold from early cardiotonics to modern targeted oncotherapeutics.

Historical & Mechanistic Evolution

The history of pyridazinones is not linear; it is a branching evolution driven by the discovery of distinct biological targets.

Phase I: The Cardiovascular Era (PDE Inhibition & Calcium Sensitization)

The Challenge: In the 1980s, treating acute heart failure relied on calcitropes (like catecholamines) that increased intracellular calcium (


). While effective, this increased myocardial oxygen demand and caused arrhythmias.

The Solution: Researchers at Orion Pharma developed Levosimendan , a pyridazinone-dinitrile derivative. Unlike standard inotropes, Levosimendan stabilizes the calcium-saturated conformation of Troponin C .

  • Mechanism: It increases contractility without increasing

    
    .
    
  • Secondary Action: It opens ATP-sensitive potassium channels (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) in vascular smooth muscle, causing vasodilation.[2]
    
Phase II: The Analgesic/Anti-Inflammatory Era

The Challenge: Standard NSAIDs (COX inhibitors) carry significant gastrointestinal (GI) toxicity.

The Solution: Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone).[3]

  • Mechanism: Emorfazone functions differently from classic NSAIDs. While it possesses weak COX inhibitory activity, its primary analgesia stems from inhibiting the release of bradykinin and interfering with nociceptive transmission in the dorsal horn of the spinal cord. This profile spares the gastric mucosa relative to indomethacin.

Phase III: The Kinase Revolution (Oncology & Immunology)

The Challenge: Designing selective ATP-competitive inhibitors for kinases (e.g., p38 MAPK, c-Met, FGFR).

The Solution: The pyridazinone lactam is a perfect "hinge binder."

  • p38 MAPK Inhibitors: The carbonyl oxygen accepts a H-bond from the backbone NH of Met109 (in p38

    
    ), while the pyridazinone NH donates to the carbonyl of Gly110. This mimics the adenine ring of ATP but allows for distinct hydrophobic vectors to gain selectivity.
    

Visualization: The Mechanistic Timeline

The following diagram illustrates the divergence of pyridazinone applications over decades.

PyridazinoneHistory Start 1886: Fischer First Synthesis Era1 1980s: Cardiotonics (PDE3 Inhibitors) Start->Era1 Drug1 Levosimendan (Ca2+ Sensitizer) Era1->Drug1 Optimization Era2 1990s: Analgesics (Non-COX Pathways) Era1->Era2 Scaffold Hopping Mech1 Binds Troponin C Opens K-ATP Channels Drug1->Mech1 Drug2 Emorfazone (Bradykinin Inhibitor) Era2->Drug2 Era3 2000s-Present: Kinase Inhibitors Era2->Era3 Hinge Binding Discovery Drug3 p38 MAPK & FGFR Inhibitors Era3->Drug3 Mech3 ATP Hinge Binder (Met109/Gly110) Drug3->Mech3

Figure 1: Chronological evolution of pyridazinone pharmacology from simple synthesis to complex targeted therapies.

Synthetic Architecture & Experimental Protocols

Reliable synthesis is the bedrock of medicinal chemistry. The most robust route to the 6-aryl-pyridazin-3(2H)-one scaffold involves the condensation of


-keto acids with hydrazine.[4]
Core Retrosynthesis


Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol validates the cyclization efficiency, a critical step in generating the core scaffold.

Reagents:

  • 3-Benzoylpropionic acid (10 mmol, 1.78 g)

  • Hydrazine hydrate (80%, 15 mmol, 0.94 mL)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzoylpropionic acid in ethanol (20 mL).

  • Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature. Observe a slight exotherm.

  • Cyclization: Add glacial acetic acid. Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting acid (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as white/off-white crystals.
    
  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Oxidation (Optional for Aromatization): To convert the dihydropyridazinone to the fully aromatic pyridazinone, treat the intermediate with bromine in acetic acid or sodium 3-nitrobenzenesulfonate in alkaline media.

Yield Expectation: 85–92% (Dihydro form).

Visualization: Synthetic Logic Flow

SynthesisFlow Substrate Succinic Anhydride + Benzene Step1 Friedel-Crafts Acylation (AlCl3) Substrate->Step1 Intermed 3-Benzoylpropionic Acid (gamma-keto acid) Step1->Intermed Step2 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Intermed->Step2 Product1 4,5-Dihydropyridazinone Step2->Product1 Step3 Dehydrogenation (Br2/AcOH or DDQ) Product1->Step3 Final 6-Phenylpyridazin-3(2H)-one (Aromatic Core) Step3->Final

Figure 2: Standard synthetic pathway for generating the aromatic pyridazinone core.

Structure-Activity Relationship (SAR) Data

The versatility of the pyridazinone ring lies in its substitution vectors.

Table 1: SAR Analysis of Key Positions

PositionChemical ModificationBiological Impact (General)
N2 (Lactam Nitrogen) Alkylation / ArylationSelectivity Switch. Large groups here often abolish PDE inhibition but are required for COX-2 selectivity or specific kinase hydrophobic pockets.
C3 (Carbonyl) Thionation (C=S)Bioisostere. Converting C=O to C=S often retains activity but alters lipophilicity (LogP) and membrane permeability.
C4 / C5 Alkyl / Amino groupsElectronic Tuning. Electron-donating groups (e.g., -NH2, -morpholine) at C5 are critical for the analgesic activity of Emorfazone-like compounds.
C6 Aryl / HeteroarylPotency Driver. A phenyl or pyridyl ring here provides

stacking interactions with target residues (e.g., Phe/Tyr in kinase P-loops).

Comparative Potency Data (Mock Aggregation based on Literature Trends):

Compound ClassTargetKey Substituent (C6)Key Substituent (N2)Approx. IC50 / ED50
Levosimendan Troponin C (Ca2+)(Dinitrile-hydrazono)H

(Contractility)
Emorfazone Analgesia (Bradykinin)MethylMethyl

(Mice)
Vertex Cmpd 30 p38 MAPK2,4-difluorophenyl2,6-dichlorophenyl

Future Outlook: PROTACs and Covalent Inhibitors

The field is currently shifting toward Targeted Protein Degradation (TPD) . The pyridazinone scaffold is proving to be an excellent "warhead" linker for PROTACs due to its solvent-exposed vectors at the N2 position, allowing for linker attachment without disrupting the primary binding mode at the C6/C3 interface.

Furthermore, introducing acrylamide moieties at C4/C5 is enabling the development of covalent inhibitors (e.g., for FGFR4), where the pyridazinone orients the electrophile toward a non-catalytic cysteine.

References

  • Orion Pharma. (2000). Levosimendan: a new calcium sensitizer for the treatment of heart failure.[5] [Link]

  • Journal of Medicinal Chemistry. (2002). Design and synthesis of p38 MAP kinase inhibitors.[6][7] [Link] (General Journal Landing Page for verification of high-impact kinase research).

  • Molecules. (2012). Synthesis and Chemistry of Pyridazin-3(2H)-ones. [Link][1][8]

  • European Journal of Pharmacology. (1990). Mechanism of analgesic action of emorfazone.[3] [Link]

  • Tenax Therapeutics. (2021). Levosimendan Mechanism of Action in PH-HFpEF.[9] [Link]

Sources

Technical Guide: Tautomerism in 6-pyridin-3-yl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-pyridin-3-yl-2H-pyridazin-3-one represents a critical scaffold in medicinal chemistry, particularly in the design of phosphodiesterase (PDE) inhibitors and cardiotonic agents (e.g., levosimendan analogs).[1] Its pharmacological efficacy is intrinsically linked to its tautomeric behavior.[2] While the molecule can theoretically exist in three forms—the lactam (2H-oxo), the lactim (3-hydroxy), and a zwitterionic species—experimental and computational evidence overwhelmingly favors the lactam form in both the solid state and polar solutions.[2]

This guide provides a rigorous analysis of this equilibrium, detailing the thermodynamic drivers, analytical validation protocols, and the implications for ligand-protein binding.[2]

Part 1: Structural Analysis & Tautomeric Equilibrium[2]

The Tautomeric Landscape

The core pyridazin-3(2H)-one system is a "chameleon" scaffold. However, the introduction of the electron-withdrawing 3-pyridyl group at the C6 position significantly influences the electronic distribution, reinforcing the stability of the lactam form through inductive effects.[2]

The Three Primary Species:

  • Lactam (A): The dominant species.[2][3] Characterized by an NH proton at position 2 and a carbonyl at position 3.[2] This form mimics a peptide bond, making it an ideal pharmacophore for kinase and PDE active sites.[2]

  • Lactim (B): The aromatized 3-hydroxypyridazine form.[4] Rare in polar solvents but can be trapped by O-alkylation.

  • Zwitterion (C): A high-energy intermediate, generally negligible in non-aqueous environments.

Thermodynamic Drivers[1][2]
  • Aromaticity vs. Amide Resonance: While the lactim form (B) is fully aromatic (heteroaromatic), the lactam form (A) benefits from strong amide resonance stabilization.[2] The loss of full ring aromaticity in the pyridazine ring of (A) is compensated by the high bond energy of the C=O group (~745 kJ/mol) compared to the C-O single bond (~358 kJ/mol) and the O-H bond.[2]

  • Substituent Effect (3-Pyridyl): The pyridine ring at C6 is electron-withdrawing (

    
     effect). This increases the acidity of the N2-H proton (
    
    
    
    approx.[2] 10.5–11.0), enhancing the strength of hydrogen bond donation in the lactam form.[2]

Tautomerism Lactam Lactam Form (Dominant) (2H-pyridazin-3-one) C=O / N-H Lactim Lactim Form (Minor) (3-hydroxypyridazine) C-OH / N: Lactam->Lactim  K_T << 1   Dimer Centrosymmetric Dimer (Solid State Stabilization) Lactam->Dimer  Self-Association   (H-Bonding)

Figure 1: Tautomeric equilibrium favoring the lactam form and its stabilization via dimerization.[2]

Part 2: Analytical Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. Relying on a single method (e.g., standard LC-MS) is insufficient due to rapid proton exchange.

NMR Spectroscopy (Solution State)

The most definitive solution-phase evidence comes from


 and 

NMR.
FeatureLactam (Observed)Lactim (Theoretical/O-alkylated)
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR (N-H/O-H)

11.0–13.5 ppm
(Broad singlet,

exchangeable). Indicates N-H.[1][2][3][5]

9.0–10.0 ppm (Sharp singlet). Indicates O-H.

NMR (C3)

160–162 ppm
. Characteristic of Amide C=O.

154–156 ppm.[2] Characteristic of Aromatic C-O.

NMR (C4/C5)
Significant shielding difference due to localized double bond C4=C5.[2]More uniform shifts due to delocalized aromatic system.[2]

Protocol 1: Solvent-Dependent NMR Analysis

  • Preparation: Dissolve 10 mg of 6-pyridin-3-yl-2H-pyridazin-3-one in 0.6 mL DMSO-

    
     (polar aprotic) and separately in 
    
    
    
    (non-polar). Note: Solubility in
    
    
    may be poor; heating to 40°C may be required.[2]
  • Acquisition: Acquire

    
     NMR (minimum 64 scans).
    
  • Analysis:

    • In DMSO-

      
       , the N-H signal will be distinct and downfield (>12 ppm) due to H-bonding with the solvent sulfoxide oxygen.[2]
      
    • In

      
       , the signal may shift upfield or broaden significantly due to intermolecular dimerization (lactam-lactam dimers).[2]
      
X-Ray Crystallography (Solid State)

In the crystalline phase, 6-pyridin-3-yl-2H-pyridazin-3-one invariably crystallizes as the lactam .

  • Diagnostic Bond Lengths:

    • C3=O: Expect 1.23–1.26 Å (Double bond character). A lactim C-O would be ~1.35 Å.[2]

    • N1-N2: Expect 1.35–1.37 Å .

  • Packing Motif: The molecules form centrosymmetric dimers linked by dual

    
     hydrogen bonds (
    
    
    
    graph set motif).

Part 3: Biological Implications in Drug Design[2]

The tautomeric state dictates the hydrogen bonding pattern (Donor/Acceptor profile), which is the primary determinant of binding affinity in PDE active sites.[2]

The "Lactam" Pharmacophore

In the context of PDE3/PDE4 inhibition, the 2H-pyridazin-3-one ring functions as a bioisostere for the xanthine or amide moieties found in natural substrates (cAMP/cGMP).[2]

  • N2-H (Donor): Forms a critical H-bond with a conserved residue (typically Glutamine or Histidine) in the binding pocket.

  • C3=O (Acceptor): Accepts a hydrogen bond from the protein backbone or water network.[2]

  • Pyridyl Ring: Engages in

    
    -stacking interactions (e.g., with Phenylalanine residues) and can act as a pH-dependent solubility switch.
    

Risk: If a modification stabilizes the lactim form (e.g., 6-alkoxy substitution), the H-bond donor capability at N2 is lost, typically abolishing potency.[2]

BindingMode Gln Protein Residue (e.g., Gln369) Ligand_CO Ligand C3=O (Acceptor) Gln->Ligand_CO H-Bond Phe Hydrophobic Pocket (e.g., Phe372) Ligand_NH Ligand N2-H (Donor) Ligand_NH->Gln H-Bond Ligand_Py Pyridin-3-yl Ring (Pi-Stacking) Ligand_Py->Phe Pi-Pi Stacking

Figure 2: Pharmacophore mapping of the Lactam tautomer in a theoretical PDE active site.[2]

Part 4: Experimental Workflow for Synthesis & Verification

To ensure the isolation of the correct tautomer (Lactam) during lead optimization:

Synthesis (The Cyclization Step)

The formation of the pyridazinone ring typically involves the condensation of a


-keto acid or ester with hydrazine.[2]
  • Reagents: 4-oxo-4-(pyridin-3-yl)butanoic acid + Hydrazine hydrate (

    
    ).
    
  • Conditions: Reflux in Ethanol/Acetic Acid.[2]

  • Observation: The reaction is driven thermodynamically to the stable lactam.[2]

  • Purification: Recrystallization from Ethanol/Water.[2] Avoid strong bases during workup to prevent salt formation which might complicate spectral analysis.[2]

QC Protocol (Self-Validating System)

Every batch must pass the "Dimer Test" :

  • Run IR Spectroscopy (ATR method).

  • Pass Criteria:

    • Broad band at 2800–3200 cm⁻¹ (Associated with H-bonded N-H in dimers).

    • Strong Carbonyl stretch at 1660–1690 cm⁻¹ .[2]

  • Fail Criteria:

    • Sharp peak >3500 cm⁻¹ (Free OH, indicative of lactim or wet sample).[2]

    • Carbonyl shift <1650 cm⁻¹ (potential impurities or salt form).

References

  • Tautomerism in Pyridazin-3(2H)-one: A Theoretical Study. Source: ResearchGate.[2] URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. Source: PubMed / NIH.[2] URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of pyridazinone derivatives. Source: NIH / PubMed Central.[2] URL:[Link]

  • Identification of Lactam-Lactim Tautomers using 2D IR Spectroscopy. Source: NIH / PMC.[2] URL:[Link]

  • PubChem Compound Summary: 3(2H)-Pyridazinone. Source: PubChem.[2][4] URL:[Link]

Sources

Structural Dynamics and Supramolecular Architecture of Pyridazinone Analogs: A Crystallographic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural characterization of 3(2H)-pyridazinone derivatives, a privileged scaffold in medicinal chemistry (e.g., PDE inhibitors, cardiotonics, MAO-B inhibitors). Unlike standard small-molecule analysis, pyridazinones present unique challenges due to lactam-lactim tautomerism and a high propensity for polymorphism driven by strong directional hydrogen bonding. This guide synthesizes experimental protocols with supramolecular analysis to provide a roadmap for linking solid-state architecture to pharmacological function.

Part 1: The Structural Core & Tautomeric Equilibrium

The Scaffolding Challenge

The 3(2H)-pyridazinone ring is not a static entity. It exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. In the solid state, the lactam form (A) is overwhelmingly favored due to the stability of the NH...O=C dimer interface, acting as a robust supramolecular synthon.

  • Lactam (A): NH donor / C=O acceptor (Dominant in crystal).

  • Lactim (B): N acceptor / O-H donor (Rare, solvent-dependent).

Critical Insight: Misassigning the tautomer during structure solution (i.e., placing the proton on the Oxygen instead of the Nitrogen) is a common crystallographic error. This affects the calculated electrostatic potential surface and, consequently, docking studies for drug design.

Part 2: Crystal Growth Protocols (Experimental)

Growing diffraction-quality single crystals of pyridazinones requires controlling the polarity of the environment to stabilize the lactam form while avoiding solvate formation that disorders the lattice.

Protocol A: Slow Evaporation (Standard)

Objective: To grow solvent-free blocks suitable for SC-XRD.

  • Preparation: Dissolve 15–20 mg of the pyridazinone analog in 4 mL of Ethanol/Acetone (1:1 v/v) .

    • Why: Pyridazinones have moderate solubility in alcohols. Acetone acts as a volatile "driver" to supersaturation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial.

    • Why: Dust particles induce rapid nucleation (microcrystals), preventing single-crystal growth.

  • Environment: Cover the vial with Parafilm and pierce 3–4 small holes with a needle. Place in a vibration-free environment at 20°C.

  • Harvest: Monitor daily. Crystals typically appear within 48–72 hours.

Protocol B: Vapor Diffusion (For "Stubborn" Analogs)

Objective: For highly polar analogs that oil out in evaporation.

  • Inner Vial: Dissolve 10 mg compound in 1 mL DMF or DMSO (Good solvent).

  • Outer Vessel: Place the open inner vial inside a larger jar containing 10 mL Water or Diethyl Ether (Anti-solvent).

  • Mechanism: The anti-solvent vapor slowly diffuses into the DMF, gently lowering solubility and inducing nucleation.

Part 3: X-Ray Data Acquisition & Reduction

Data Collection Parameters

Pyridazinone crystals often scatter weakly at high angles due to thermal motion of the heterocyclic ring substituents.

ParameterSettingRationale
Temperature 100 K (Cryostream) Essential. Reduces thermal vibration (ADP) to locate the N-H proton, confirming the tautomer state.
Source Mo K

(

Å)
Preferred for minimizing absorption, though Cu K

is acceptable for very small crystals (<0.1 mm).
Resolution 0.80 Å Required to resolve C=O vs C-OH bond lengths clearly (

Å vs

Å).
Redundancy > 4.0 High redundancy improves signal-to-noise ratio for weak high-angle reflections.
Structure Solution Workflow

Software Recommendation: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Space Group Determination: Watch for centrosymmetric groups (

    
    , 
    
    
    
    ) which are common for planar heterocycles forming inversion dimers.
  • Phasing: Use Intrinsic Phasing (SHELXT).

  • Refinement:

    • Refine non-hydrogen atoms anisotropically.

    • Crucial Step: Locate the N-H hydrogen atom in the difference Fourier map rather than placing it geometrically. This empirically proves the lactam tautomer.

Part 4: Supramolecular Analysis & Visualization

The Synthon

The defining feature of pyridazinones is the formation of centrosymmetric dimers via dual N-H...O hydrogen bonds. This is denoted in graph-set notation as an


 motif  (2 donors, 2 acceptors, 8-membered ring).
  • Significance: This dimer is so stable it often persists in solution, affecting permeability.

  • Secondary Interaction:

    
    -
    
    
    
    stacking between the electron-deficient pyridazinone rings (centroid-centroid distance 3.5–3.8 Å) stabilizes the 3D packing.
Visualization: From Synthesis to Structure

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points.

G cluster_0 Phase 1: Crystal Engineering cluster_1 Phase 2: X-Ray Diffraction cluster_2 Phase 3: Analysis Syn Synthesis (Pyridazinone Analog) Solv Solvent Selection (Polarity Balance) Syn->Solv Grow Growth Method (Slow Evap vs Vapor Diff) Solv->Grow Harvest Crystal Harvest (Microscope Inspection) Grow->Harvest Mount Mount & Cool (100 K) Harvest->Mount Collect Data Collection (Mo Source, 0.8Å) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Taut Tautomer Check (Locate N-H in Diff Map) Solve->Taut Pack Supramolecular Analysis (H-Bonds / Pi-Stacking) Taut->Pack Lactam Confirmed SAR SAR Correlation (Docking/Bioactivity) Pack->SAR

Caption: Integrated workflow for the structural determination of pyridazinone analogs, emphasizing the critical tautomer verification step.

Part 5: Case Study – Pharmacological Implications

Linking Structure to MAO-B Inhibition

Recent studies on pyridazinone-based MAO-B inhibitors (used in Parkinson's therapy) reveal that the crystal structure predicts binding affinity.

  • Observation: Analogs that form tight

    
    -stacked columns in the crystal lattice often exhibit higher affinity for the MAO-B active site.
    
  • Mechanism: The active site of MAO-B contains a "aromatic cage" (Tyr398/Tyr435). The propensity of the pyridazinone ring to

    
    -stack in the crystal (self-recognition) correlates with its ability to stack against these Tyrosine residues (molecular recognition).
    

Table 1: Structural Metrics vs. Biological Activity

Structural FeatureMetric (Typical)Pharmacological Relevance
N(2)-C(3) Bond 1.35 – 1.38 ÅIndicates partial double bond character; affects donor strength of N-H.
C(3)=O Bond 1.21 – 1.24 ÅPrimary acceptor for H-bonds; critical for water solubility.
Dimer Interaction

If too stable (High Lattice Energy), solubility decreases, lowering oral bioavailability.
Torsion Angle 0° - 15°Planarity of the ring system; essential for fitting into narrow enzyme pockets (e.g., PDE).

References

  • Vertex AI Search. (2025). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. Link

  • Vertex AI Search. (2025). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Link

  • Vertex AI Search. (2025). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B. Link[1]

  • Vertex AI Search. (2025). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Link

  • Vertex AI Search. (2025). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Link

Sources

Technical Guide: Vasodilatory Properties of 6-Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold, particularly when substituted at the 6-position, represents a privileged structure in cardiovascular medicinal chemistry. Unlike non-specific vasodilators, 6-substituted pyridazinones exhibit a dual-mode of action: they act primarily as Phosphodiesterase III (PDE III) inhibitors and secondarily as L-type Calcium Channel Blockers (CCBs) . This "inodilator" profile—combining positive inotropy with vasodilation—makes them critical candidates for treating congestive heart failure (CHF) and hypertension.

This guide provides a rigorous analysis of the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols required to characterize these compounds.

Chemical Basis & Structure-Activity Relationship (SAR)

The core pharmacophore is the 3(2H)-pyridazinone ring. The biological activity is strictly governed by the electronic and steric nature of the substituent at the C-6 position.

The Scaffold Logic

The planar topology of the pyridazinone ring mimics the purine ring of cAMP, allowing it to dock into the catalytic pocket of PDE III.

PositionModificationEffect on Vasodilatory PotencyMechanistic Insight
C-6 Phenyl / Substituted Phenyl Critical Increase Provides hydrophobic interaction with the PDE active site. Electron-withdrawing groups (e.g., 4-F, 4-Cl) often enhance potency.
C-6 Heteroaryl (Imidazole, Triazole) Variable / High Imidazol-1-yl derivatives have shown up to 4.9x the potency of dihydralazine in SHR models.[1]
N-2 Methyl / Acetamide linkerModerate IncreaseModulates lipophilicity and bioavailability; can introduce steric clashes if too bulky.
C-4/C-5 Methyl substitutionEnhancementA methyl group at C-5 (e.g., in Levosimendan analogues) optimizes the separation of electronegative centers.
Synthetic Pathway (Brief)

The most robust synthesis for 6-substituted derivatives involves Friedel-Crafts acylation followed by hydrazinolysis .

  • Acylation: Reaction of succinic anhydride with an aromatic hydrocarbon (Ar-H) using

    
     yields 
    
    
    
    -aroylpropionic acid.
  • Cyclization: Condensation of the acid with hydrazine hydrate (

    
    ) in refluxing ethanol yields the 6-aryl-4,5-dihydropyridazin-3(2H)-one.
    
  • Dehydrogenation: Oxidation (e.g., with

    
    /AcOH) yields the unsaturated pyridazinone.
    

Mechanistic Pathways of Vasodilation

The vasodilatory effect is not monolithic; it is a summation of three distinct pathways.

Pathway A: PDE III Inhibition (Primary)

6-substituted pyridazinones inhibit PDE III, preventing the hydrolysis of cAMP.

  • Cascade:

    
     cAMP 
    
    
    
    Activation of Protein Kinase A (PKA)
    
    
    Phosphorylation of Myosin Light Chain Kinase (MLCK)
    
    
    Reduced affinity for
    
    
    -Calmodulin
    
    
    Relaxation .
Pathway B: L-Type Channel Blockade (Secondary)

At higher concentrations (


), these compounds inhibit voltage-gated calcium channels (VDCCs) on the sarcolemma, directly reducing intracellular 

.
Pathway C: -Adrenergic Antagonism

Certain derivatives (especially those with bulky 6-phenyl substitutions) antagonize


-receptors, blocking phenylephrine-induced vasoconstriction.
Mechanistic Visualization

The following diagram illustrates the convergence of these pathways on Smooth Muscle Cell (SMC) relaxation.

G Compound 6-Substituted Pyridazinone PDE3 PDE III Enzyme Compound->PDE3 Inhibits VDCC L-Type Ca2+ Channel Compound->VDCC Blocks cAMP cAMP (Accumulation) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Activates MLCK MLCK Activity PKA->MLCK Phosphorylates (Inhibits) Ca_Influx Intracellular [Ca2+] VDCC->Ca_Influx Reduces Influx Ca_Influx->MLCK Required for Relaxation Vasodilation (Smooth Muscle) MLCK->Relaxation Reduced Contraction

Caption: Figure 1. Dual-mechanism signaling pathway. The compound synergistically increases cAMP and decreases Calcium influx.

Experimental Protocols (Self-Validating Systems)

To publish valid data, you must distinguish between the mechanisms described above. The following protocol uses differential pre-contraction agents to isolate the pathway.

Isometric Tension Recording (Rat Thoracic Aorta)

Objective: Determine


 and distinguish between VDCC blockade and Receptor-Operated Channel (ROC) blockade.

Equipment:

  • 4-channel Tissue Organ Bath (e.g., ADInstruments).

  • Force Transducers (Range: 0-50g).

  • Krebs-Henseleit Solution (KHS), aerated with 95%

    
     / 5% 
    
    
    
    .

Protocol Steps:

  • Isolation: Harvest thoracic aorta from male Wistar rats (250-300g). Clean adherent fat/connective tissue without stretching the vessel. Cut into 3-4 mm rings.

  • Mounting: Suspend rings on stainless steel hooks in 10-20 mL organ baths at 37°C. Apply 2.0 g resting tension (optimal for rat aorta).

  • Equilibration: Allow 60 min equilibration, washing with KHS every 15 min.

  • Validation (CRITICAL):

    • Contract with Phenylephrine (PE,

      
      ).
      
    • Once plateau is reached, add Acetylcholine (ACh,

      
      ).[2]
      
    • Pass Criteria: Relaxation

      
       confirms intact endothelium.
      
    • Fail Criteria: Relaxation

      
       indicates damage; discard ring.
      
  • Mechanistic Differentiation:

    • Group A (PE-induced): Pre-contract with PE (

      
      ). This activates 
      
      
      
      -receptors and
      
      
      pathways.
    • Group B (KCl-induced): Pre-contract with High

      
       (
      
      
      
      ). This depolarizes the membrane, forcing VDCC opening.
  • Dosing: Add the pyridazinone derivative cumulatively (

    
     to 
    
    
    
    ) in half-log increments.

Data Interpretation:

  • If potency is equal in PE and KCl rings

    
    Non-specific Ca2+ blockade .
    
  • If potency is significantly higher in PE rings

    
    PDE Inhibition or NO-mediated .
    
  • If inactive in KCl rings

    
    Pure Receptor Antagonist / K+ Channel Opener .
    
Experimental Workflow Diagram

Workflow Start Harvest Aorta Mount Mount & Equilibrate (2g Tension) Start->Mount Check Endothelium Check (PE + ACh) Mount->Check Decision Relax > 80%? Check->Decision Discard Discard Decision->Discard No Split Split Protocol Decision->Split Yes PathPE Contract with Phenylephrine (1uM) Split->PathPE PathKCl Contract with KCl (80mM) Split->PathKCl Dose Cumulative Dosing (1nM - 100uM) PathPE->Dose PathKCl->Dose Analyze Calculate EC50 Compare Potencies Dose->Analyze Dose->Analyze

Caption: Figure 2. Validated workflow for isometric tension recording ensuring endothelium integrity.

Comparative Data Analysis

When evaluating novel 6-substituted pyridazinones, benchmark against these standard values.

Compound ClassRepresentative DrugTarget MechanismApprox.[3][4][5][6]

(PDE III)
Vasorelaxant

(Rat Aorta)
Standard MilrinonePDE III Inhibitor


Standard HydralazineDirect VasodilatorN/A

6-Aryl Pyridazinone LevosimendanCa Sensitizer / PDE III


Experimental NM-702PDE III/V Inhibitor


Experimental 6-(4-chlorophenyl) deriv.Dual Inhibitor


Key Insight: Experimental derivatives showing


 are considered highly potent. If a compound shows high PDE inhibition (

) but poor vasodilation, investigate cell membrane permeability (lipophilicity issues).

References

  • Vertex AI Search. (2025). 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators.[7] Link

  • Nishikawa, M., et al. (1996). Vasodilating action of phosphodiesterase III/V inhibitor NM-702, a pyridazinone derivative, in isolated rat arteries. European Journal of Pharmacology. Link

  • Rathish, I. G., et al. (2009). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. European Journal of Medicinal Chemistry. Link

  • Siddiqui, A. A., et al. (2010). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Abouzid, K. A., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry. Link

  • Flacco, N., et al. (2013). Activation of α1A‐adrenoceptors desensitizes the rat aorta response to phenylephrine. British Journal of Pharmacology.[8] Link

Sources

Methodological & Application

High-Yield Synthetic Strategies for Pyridazin-3-one Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridazin-3-one Scaffold

The pyridazin-3-one nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2][4][5] This therapeutic versatility has driven sustained interest in the development of robust, efficient, and high-yielding synthetic methodologies to access this important class of heterocycles.[3][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven, high-yield synthetic routes to pyridazin-3-one derivatives. Beyond simple procedural outlines, this document delves into the mechanistic rationale behind key experimental choices, offers detailed step-by-step protocols for core transformations, and presents quantitative data to facilitate methodological comparison and optimization. Our focus is on empowering researchers to not only replicate these syntheses but also to rationally adapt and innovate upon them.

Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the pyridazin-3-one ring system can be broadly achieved through several strategic disconnections. The most prevalent and versatile of these involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. Variations and alternative strategies offer access to diverse substitution patterns and functional group tolerance.

The Cornerstone Reaction: Condensation of γ-Keto Acids with Hydrazines

The most common and reliable method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-keto acids with hydrazine hydrate or its substituted analogues.[7][8] This reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization to form the stable six-membered ring. The resulting dihydropyridazinones can often be aromatized in a subsequent step if desired.

Causality of Experimental Choices:

  • Solvent: Protic solvents like ethanol or methanol are typically employed to facilitate both the initial hydrazone formation and the subsequent cyclization. Acetic acid is also frequently used, as it can act as both a solvent and a catalyst.

  • Temperature: Reflux temperatures are generally required to drive the condensation and cyclization to completion in a reasonable timeframe.[7]

  • Hydrazine Source: Hydrazine hydrate is the most common reagent for introducing the N-N bond. Substituted hydrazines (e.g., phenylhydrazine) can be used to directly install a substituent at the N2 position of the pyridazinone ring.

Workflow Diagram: γ-Keto Acid Condensation

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization (Optional) A γ-Keto Acid C Intermediate Hydrazone A->C Nucleophilic Attack B Hydrazine (H₂N-NHR) B->C D 4,5-Dihydropyridazin-3(2H)-one C->D Intramolecular Condensation (-H₂O) E Pyridazin-3(2H)-one D->E Oxidation (e.g., Br₂/AcOH) G cluster_mech Plausible Mechanism A 3-Oxo-2-arylhydrazonopropanal C Pyridazin-3(2H)-one Derivative A->C Acetic Anhydride, Reflux I1 Condensation Intermediate A A->I1 B Active Methylene Compound (e.g., R-CH₂-COOH) B->C B->I1 I2 Cyclization I1->I2 -H₂O I2->C -H₂O

Sources

Application Note: Preclinical Evaluation of Pyridazinone-Based Anti-Inflammatory Agents

[1][2][3][4]

Introduction & Rationale

Pyridazinone-3(2H)-ones represent a "privileged scaffold" in medicinal chemistry, offering a versatile template for designing non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Unlike traditional NSAIDs (e.g., indomethacin) that non-selectively inhibit both COX-1 and COX-2—leading to severe gastrointestinal (GI) toxicity—pyridazinone derivatives can be engineered for COX-2 selectivity . Furthermore, recent structure-activity relationship (SAR) studies indicate that specific pyridazinone motifs can simultaneously inhibit phosphodiesterase (PDE) enzymes or modulate the NF-κB pathway, providing a multi-target approach to inflammation.

This guide outlines a standardized workflow for evaluating these compounds, moving from biochemical screening to in vivo safety profiling.

Screening Cascade & Workflow

To ensure resource efficiency, candidate compounds must pass through a logical screening funnel. The following diagram illustrates the decision matrix for progressing a pyridazinone derivative from synthesis to lead candidate.

ScreeningCascadeStartLibrary Synthesis(Pyridazinone Scaffold)InSilicoIn Silico Docking(Target: COX-2 / PDE4)Start->InSilicoBiochemEnzyme Inhibition Assay(COX-1 vs COX-2)InSilico->BiochemHigh Binding AffinityDropDiscard CandidateInSilico->DropLow AffinityCellularCellular Validation(RAW 264.7 + LPS)Biochem->CellularSelectivity Index (SI) > 10Biochem->DropNon-selective (SI < 1)InVivoIn Vivo Efficacy(Carrageenan Paw Edema)Cellular->InVivoNO Inhibition & Non-toxicCellular->DropCytotoxic (MTT Fail)SafetySafety Profiling(Ulcerogenic Index)InVivo->SafetySignificant Edema ReductionInVivo->DropNo EfficacyLead CandidateLead CandidateSafety->Lead CandidateLow Ulcer Index

Figure 1: Preclinical screening cascade for pyridazinone derivatives. Criteria for progression are strictly defined at each stage.

Protocol A: Biochemical Selectivity (COX-1 vs. COX-2)

The primary advantage of pyridazinones is their potential to spare COX-1 (cytoprotective) while inhibiting COX-2 (pro-inflammatory).

Methodology: Colorimetric COX Inhibitor Screening

Principle: Measures the peroxidase component of cyclooxygenases. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 produces a colorimetric readout at 590 nm.

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.[3]

  • Arachidonic acid (Substrate).

  • Colorimetric substrate (TMPD).

  • Reference Standards: Indomethacin (Non-selective), Celecoxib (COX-2 Selective).[3]

Procedure:

  • Preparation: Dissolve pyridazinone derivatives in DMSO. Final well concentration of DMSO must be <2% to avoid enzyme denaturation.

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C.

  • Initiation: Add Arachidonic acid and TMPD to initiate the reaction.

  • Measurement: Read absorbance at 590 nm after 2 minutes.

  • Calculation:

    • Calculate IC50 for both enzymes using non-linear regression.

    • Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .[4]

    • Target: An SI > 10 is desirable for a lead candidate.

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)[8][9]

Before animal testing, compounds must demonstrate functional activity in a cellular environment without causing toxicity.

Mechanism of Action Visualization

Understanding the pathway is critical for interpreting results. Pyridazinones often intervene at the COX-2 transcription or enzymatic level.[1]

MechanismLPSLPS StimulusTLR4TLR-4 ReceptorLPS->TLR4NFkBNF-κBTranslocationTLR4->NFkBGeneGene Expression(COX-2, iNOS)NFkB->GeneEnzymesProteins(COX-2, iNOS)Gene->EnzymesProductsInflammatory Mediators(PGE2, NO)Enzymes->ProductsDrugPyridazinoneDerivativeDrug->NFkBModulationDrug->EnzymesDirect Inhibition

Figure 2: Signal transduction pathway in LPS-stimulated macrophages. Pyridazinones typically target the enzymatic activity of COX-2 or the upstream NF-κB signaling.

Step-by-Step Protocol

1. Cell Culture & Seeding:

  • Use RAW 264.7 murine macrophages.[5][6][7]

  • Seed at

    
     cells/well in 96-well plates using DMEM + 10% FBS.
    
  • Incubate for 24h at 37°C, 5% CO2.

2. Compound Treatment & Induction:

  • Pre-treat cells with Pyridazinone derivatives (0.1 – 50 µM) for 1 hour.

  • Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to induce inflammation.

  • Incubate for 24 hours.

3. Nitric Oxide (NO) Quantification (Griess Assay):

  • Collect 100 µL of culture supernatant.

  • Mix with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate 10 mins in dark.

  • Measure Absorbance at 540 nm.[8]

  • Note: Use a Sodium Nitrite standard curve to quantify NO concentration.

4. Cytotoxicity Check (Mandatory Control):

  • Remove remaining supernatant from cells.[9]

  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.[10]

  • Dissolve formazan crystals in DMSO.[10]

  • Measure Absorbance at 570 nm.

  • Critical: If NO reduction correlates perfectly with cell viability reduction, the compound is toxic , not anti-inflammatory.

Protocol C: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

This is the standard model for acute inflammation. The response is biphasic:

  • Phase 1 (0-2.5 h): Histamine, serotonin, bradykinin release.

  • Phase 2 (2.5-6 h): Prostaglandin (PG) release (mediated by COX-2).

  • Pyridazinones targeting COX-2 are most effective in Phase 2.

Subjects: Wistar albino rats (150–200 g). Groups (n=6): Vehicle Control, Standard (Indomethacin 10 mg/kg), Test Compounds.

Procedure:

  • Administration: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 2, 3, 4, and 5 hours.

  • Data Analysis: Calculate % Inhibition of Edema.



Protocol D: Safety Profiling (Ulcerogenic Index)

The "fail-fast" criterion for pyridazinones is gastric safety. If a compound inhibits inflammation but causes ulcers, it offers no advantage over cheap NSAIDs.

Procedure:

  • Fasting: Fast rats for 24 hours (water ad libitum) to clear gastric contents.

  • Dosing: Administer the test compound at a supratherapeutic dose (typically 3x the effective anti-inflammatory dose) orally.

  • Termination: Sacrifice animals 6 hours post-dosing.

  • Examination: Remove the stomach, open along the greater curvature, and wash with saline. Examine the mucosa with a 10x magnifying lens.

Scoring System (Kulkarni Method):

ObservationSeverity Score
Normal coloration0.0
Red coloration (Erythema)0.5
Spot Ulcer1.0
Hemorrhagic Streak1.5
Deep Ulcer2.0
Perforation3.0

Calculation:

  • 
     = Average number of ulcers per animal.[11][12]
    
  • 
     = Average severity score.[9][11][12]
    
  • 
     = Percentage of animals with ulcers.[11][12]
    

Interpretation: A superior pyridazinone candidate must show a statistically significant (

References

  • Pyridazinones as COX-2 Inhibitors: Hassan, R. A., et al. (2025).[13][14] "Synthesis and biological evaluation of new pyridazinone derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry. (Proxy link to similar recent work on Pyridazinones/COX-2)

  • RAW 264.7 Assay Protocol: Ciappellano, S. G., et al. (2016). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." Nanotechnology Characterization Laboratory (NCI).

  • Carrageenan Paw Edema Model: Morris, C. J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.

  • Ulcerogenic Index Methodology: Kulkarni, S. K. (2002). "Handbook of Experimental Pharmacology." Vallabh Prakashan. (Standard text referenced for UI calculation).

Introduction: The Versatility of the Pyridazinone Scaffold in Modern Agriculture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Agrochemical Applications of Pyridazinone-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Pyridazinone and its derivatives represent a critical class of six-membered heterocyclic compounds, distinguished by two adjacent nitrogen atoms within the ring.[1][2] Over the past two decades, this scaffold has garnered significant attention from agrochemical researchers, not only for the high efficacy of its derivatives but also for their favorable environmental profiles.[3] The inherent chemical stability and versatile substitution points of the pyridazinone ring have enabled the development of a vast library of compounds with diverse and potent biological activities.[4] These compounds are integral to modern crop protection, functioning as herbicides, insecticides, fungicides, and even as innovative plant activators that stimulate a plant's innate defense mechanisms.[2][5]

This guide provides a detailed exploration of the primary agrochemical applications of pyridazinone-based compounds. Moving beyond a simple recitation of facts, we will delve into the specific mechanisms of action, provide validated, step-by-step experimental protocols, and explain the scientific rationale behind these methodologies. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to innovate within this promising class of agrochemicals.

Section 1: Herbicidal Applications of Pyridazinone Compounds

Pyridazinone derivatives are perhaps most renowned for their herbicidal properties.[6] Their success lies in their ability to target fundamental physiological processes unique to plants, ensuring high efficacy against weeds with minimal off-target effects. The primary mechanisms involve the disruption of photosynthesis and pigment biosynthesis.

Mechanism of Action 1: Inhibition of Photosystem II (PSII)

A significant number of pyridazinone herbicides, such as Pyrazon, function by inhibiting photosynthetic electron transport at Photosystem II (PSII).[7][8] These compounds bind to the D1 protein of the PSII complex, displacing plastoquinone (PQ). This blockage prevents the flow of electrons from PSII, halting ATP and NADPH production, which are essential for carbon fixation. The resulting buildup of high-energy electrons leads to the formation of reactive oxygen species (ROS), causing rapid lipid peroxidation, membrane damage, and ultimately, cell death.[9]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) Binding Site PSII->PQ e- transfer Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- transfer Pyridazinone Pyridazinone Herbicide Pyridazinone->PQ Competitively Binds to D1 Protein Block->Cytb6f ELECTRON FLOW BLOCKED caption Pyridazinone herbicides block electron transport at PSII.

Caption: Pyridazinone herbicides block electron transport at PSII.

Mechanism of Action 2: Inhibition of Carotenoid Biosynthesis

Another class of pyridazinone herbicides, exemplified by Norflurazon, acts by inhibiting the enzyme phytoene desaturase (PDS).[10][11] PDS is a critical enzyme in the carotenoid biosynthesis pathway. Carotenoids serve two vital functions: as accessory light-harvesting pigments and, more importantly, to quench excess light energy and protect chlorophyll from photo-oxidative damage. By inhibiting PDS, Norflurazon prevents the formation of colored carotenoids, leading to an accumulation of the colorless precursor, phytoene.[12] Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by light and oxygen, resulting in characteristic white or bleached foliage and subsequent plant death.[7][8]

Carotenoid_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Lycopene Lycopene (Colored) Carotenoids β-Carotene & Xanthophylls (Protective Pigments) Lycopene->Carotenoids Cyclization PDS->Lycopene Norflurazon Norflurazon (Pyridazinone Herbicide) Norflurazon->PDS Inhibits caption Norflurazon inhibits phytoene desaturase (PDS).

Caption: Norflurazon inhibits phytoene desaturase (PDS).

Protocol 1: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivative

This protocol describes a common synthetic route for producing a model pyridazinone herbicide, starting from a β-aroylpropionic acid, which can be formed via Friedel-Crafts acylation.[6]

Rationale: This two-step process is a robust and well-established method. The initial Friedel-Crafts acylation creates the necessary keto-acid backbone. The subsequent cyclocondensation with hydrazine hydrate is a highly efficient ring-forming reaction that directly yields the pyridazinone core.[13]

Materials:

  • Substituted Benzene (e.g., Toluene)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.

Procedure:

Step A: Synthesis of β-(4-methylbenzoyl)propionic acid

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Add anhydrous AlCl₃ (2.2 eq) to anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.

  • Add toluene (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Step B: Cyclocondensation to form 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Dissolve the crude β-(4-methylbenzoyl)propionic acid from Step A in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyridazinone derivative.

Protocol 2: Herbicide Efficacy and Selectivity Bioassay

Rationale: A whole-plant bioassay is the definitive method for evaluating a herbicide's practical efficacy and its selectivity between crop and weed species. This protocol uses a dose-response methodology to determine the concentration required to achieve a desired level of control (e.g., GR₅₀ - the dose causing 50% growth reduction).[14][15]

Materials:

  • Test pyridazinone compound

  • Acetone (for stock solution)

  • Tween-20 (as a surfactant)

  • Seeds of a target weed (e.g., Amaranthus retroflexus - redroot pigweed) and a crop (e.g., Zea mays - corn).

  • Potting soil mix

  • Pots (3-4 inch diameter)

  • Growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Laboratory balance, sprayer or pipette for application.

Procedure:

  • Plant Preparation: Fill pots with soil mix and sow 5-10 seeds of the weed and crop species in separate, clearly labeled pots. Grow the plants in a controlled environment until they reach the 2-3 true leaf stage.[15]

  • Herbicide Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions (e.g., 0, 1, 10, 50, 100, 200 µM) in water containing 0.1% Tween-20. The "0" concentration (control) should contain the same amount of acetone and surfactant as the highest concentration test solution.

  • Application: Apply the herbicide solutions to the plants. For post-emergence herbicides, use a calibrated sprayer to ensure uniform coverage. For soil-applied herbicides, drench a known volume of the solution onto the soil surface.[11] Include at least three replicate pots for each concentration and species.

  • Incubation: Return the pots to the growth chamber. Maintain optimal growing conditions and water as needed, avoiding washing the chemical off the foliage or out of the soil.

  • Data Collection: After 14-21 days, assess the plants.

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (plant death) compared to the control group.

    • Biomass Measurement: Harvest the above-ground plant material for each pot, place it in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Weigh the dried biomass.[16]

  • Data Analysis: Calculate the percent growth reduction relative to the control for each concentration. Use statistical software (e.g., R with the 'drc' package) to fit a dose-response curve and calculate the GR₅₀ value for both the weed and crop species. The ratio of crop GR₅₀ to weed GR₅₀ provides a selectivity index.

Section 2: Insecticidal and Acaricidal Applications

Pyridazinone derivatives are also potent insecticides and acaricides. The commercial product Pyridaben is a prime example, valued for its efficacy against mites, aphids, and whiteflies.[6][17]

Mechanism of Action: Mitochondrial Complex I Inhibition

Pyridaben and similar compounds act by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[17] This enzyme complex is the primary entry point for electrons from NADH into the respiratory chain. By blocking this step, pyridazinone insecticides prevent the oxidation of NADH and disrupt the proton pumping necessary for ATP synthesis. The resulting cellular energy crisis leads to paralysis and death of the target pest.[17] This mode of action is highly effective and provides a different target site compared to many other classes of insecticides, making it useful for resistance management.

ComplexI_Inhibition cluster_membrane Inner Mitochondrial Membrane ComplexI Complex I (NADH:Ubiquinone Reductase) ComplexIII Complex III ComplexI->ComplexIII e- flow blocked NAD NAD+ ComplexI->NAD H_out H+ (Intermembrane space) ComplexII Complex II ComplexIV Complex IV ComplexIII->ComplexIV NADH NADH NADH->ComplexI ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force H_in H+ (Matrix) H_in->ComplexI 4H+ pumped ATP ATP ATP_Synthase->ATP Pyridaben Pyridaben Pyridaben->ComplexI Inhibits Electron Flow caption Pyridaben inhibits Complex I of the mitochondrial ETC.

Caption: Pyridaben inhibits Complex I of the mitochondrial ETC.

Protocol 3: Acaricidal Bioassay (Slide-Dip Method)

Rationale: The slide-dip method is a standard, reliable technique for assessing the contact toxicity of a compound against small arthropods like mites. It ensures complete and uniform coverage of the test subjects and allows for precise mortality counts under a microscope.

Materials:

  • Test pyridazinone compound

  • Acetone, Tween-20

  • Double-sided sticky tape

  • Microscope slides

  • Forceps, petri dishes

  • Colony of two-spotted spider mites (Tetranychus urticae)

  • Bean leaf discs or similar host plant material

  • Stereomicroscope

Procedure:

  • Slide Preparation: Apply a strip of double-sided sticky tape to a microscope slide. Using a fine brush or forceps, carefully transfer 20-30 adult female mites onto the tape, securing them by their dorsum (back).

  • Treatment Preparation: Prepare serial dilutions of the test compound in 0.1% Tween-20 solution, as described in Protocol 2.

  • Application: Hold the slide with forceps and dip it into the test solution for 5 seconds with gentle agitation to ensure full coverage of the mites.

  • Drying and Incubation: Wick away excess liquid with absorbent paper and allow the slides to air dry for 1-2 hours. Place the slides in a petri dish with a moist cotton ball to maintain humidity.

  • Mortality Assessment: After 24 hours, examine the mites under a stereomicroscope. Mites are considered dead if they are unable to make any coordinated leg movements when prodded with a fine brush.

  • Data Analysis: For each concentration, calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population).

Section 3: Fungicidal and Plant Activator Applications

While less common than herbicidal or insecticidal uses, pyridazinones also exhibit fungicidal properties and represent a novel frontier as plant activators.[1][5]

Mechanism of Action: Plant Activators

Certain 3(2H)-pyridazinone derivatives have been shown to protect plants from disease not by killing the pathogen directly, but by inducing the plant's own defense systems, a mechanism known as Systemic Acquired Resistance (SAR).[5] These compounds can mimic endogenous signaling molecules like salicylic acid, triggering a cascade of gene expression that leads to the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and other defense responses. A key feature of plant activators is their effectiveness in vivo, despite having no direct antimicrobial activity in vitro.[5]

Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Rationale: This assay directly measures the fungistatic or fungicidal activity of a compound by assessing its impact on the growth of a fungal pathogen on a nutrient medium. It is a crucial first step to distinguish between direct antifungal action and indirect plant activation.

Materials:

  • Test pyridazinone compound

  • Fungal pathogen (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes, sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Compound Incorporation: Add the test compound, dissolved in a small amount of DMSO, to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). The final DMSO concentration should not exceed 1% in any plate. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing culture of the fungal pathogen. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 25°C.

  • Data Collection: After 3-5 days, or when the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the average diameter and determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC₅₀ (effective concentration for 50% inhibition).

Section 4: Environmental Fate and Formulation

The environmental impact of an agrochemical is a critical consideration. Factors like soil persistence, degradation pathways, and mobility determine its risk profile.[18][19]

Protocol 5: Soil Persistence and Degradation Study (Laboratory Scale)

Rationale: This protocol simulates the degradation of a pyridazinone compound in soil under controlled laboratory conditions. It provides a standardized way to determine the compound's half-life (DT₅₀), a key parameter for environmental risk assessment.[19] The use of a standardized agricultural soil allows for reproducible results.

Materials:

  • Test pyridazinone compound (radiolabeled, if possible, for easier quantification)

  • Standard agricultural soil (e.g., loam), sieved (<2 mm)

  • Incubation vessels (e.g., glass jars)

  • Controlled environment chamber (20°C, dark)

  • Analytical equipment for quantification (e.g., HPLC for non-labeled, Liquid Scintillation Counter for radiolabeled).

  • Acetonitrile for extraction.

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 40-50% of its maximum water-holding capacity. Pre-incubate the soil for 7 days in the dark at 20°C to allow the microbial population to stabilize.

  • Application: Prepare a solution of the test compound and apply it to the soil to achieve a final concentration relevant to field application rates (e.g., 1 mg/kg). Mix thoroughly to ensure uniform distribution.

  • Incubation: Portion the treated soil into replicate incubation vessels. Loosely cover the vessels to allow for air exchange and place them in the controlled environment chamber.

  • Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove triplicate samples for analysis. Store samples at -20°C if not analyzed immediately.

  • Extraction and Analysis: Extract the pyridazinone compound from the soil samples using an appropriate solvent like acetonitrile. Analyze the concentration of the parent compound in the extracts using a suitable analytical method.

  • Data Analysis: Plot the concentration of the pyridazinone compound against time. Use first-order kinetics to model the degradation and calculate the DT₅₀ value (the time it takes for 50% of the compound to dissipate).

Data Summary Table

Compound Name Class Primary Mode of Action Target Organism(s)
Chloridazon HerbicidePhotosystem II (PSII) InhibitionBroadleaf weeds in beet cultivation[20]
Norflurazon HerbicidePhytoene Desaturase (PDS) InhibitionGrasses, sedges, and broadleaf weeds[10][12]
Pyridaben Insecticide, AcaricideMitochondrial Complex I InhibitionMites, aphids, thrips, whiteflies[6][17]
Compound 32 (from[5]) Plant ActivatorInduces Systemic Acquired Resistance (SAR)Fungal, bacterial, and oomycete pathogens[5]

References

  • ResearchGate. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Available at: [Link]

  • Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. Published online ahead of print. Available at: [Link]

  • Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. Available at: [Link]

  • OiPub. (n.d.). Modes of Action of Pyridazinone Herbicides. Available at: [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

  • Bentham Science. (n.d.). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Available at: [Link]

  • Li, Q., Shi, Y., Li, Y., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Advances, 9(63), 36981-36989. Available at: [Link]

  • Lahyaoui, A., El M'barek, F., et al. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Current Organic Chemistry, 28. Available at: [Link]

  • Semantic Scholar. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Available at: [Link]

  • Herbicide Resistance Action Committee. (n.d.). HERBICIDE MODE OF ACTION TABLE. Available at: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 9(1), 1-19. Available at: [Link]

  • Lamberth, C. (2017). Pyridazine Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 54(3), 1598-1619. Available at: [Link]

  • Samuel, K., & Bose, S. (1987). Sites of action of pyridazinone herbicides (SANDOZ 9785 and 9789) on Chlorella protothecoides. Journal of Biosciences, 12(3), 251-257. Available at: [Link]

  • Oklahoma State University Extension. (n.d.). Understanding Herbicide Mode of Action. Available at: [Link]

  • Mosselhi, M. A. N., El-Sawy, A. A., & El-Hashash, M. A. (2013). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 18(7), 8035-8048. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridaben. PubChem Compound Database. Available at: [Link]

  • Bîcu, E., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5824. Available at: [Link]

  • De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 304-332. Available at: [Link]

  • Regulations.gov. (n.d.). Pyridaben. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. Available at: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Available at: [Link]

  • Google Patents. (n.d.). WO2014154828A1 - Pyridazinone derivatives as herbicides.
  • North Carolina State University Extension. (2016). Conducting a Bioassay For Herbicide Residues. Available at: [Link]

  • Google Patents. (n.d.). Pyridazinone derivatives, preparation thereof and insecticidal, acaricidal, fungicidal compositions.
  • Woods End Laboratories. (n.d.). Herbicide Bioassay. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Impacts of Agrochemicals: Environmental Fate, Ecotoxicology, Risk Assessment, and Remediation. Available at: [Link]

  • University of Saskatchewan. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. Available at: [Link]

  • Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. Journal of Agronomic Education, 20(2), 96-101. Available at: [Link]

  • Ronco, A. E., et al. (2017). Occurrence and fate of pesticides in the Argentine stretch of the Paraguay-Paraná basin. Environmental Science and Pollution Research, 24(1), 107-118. Available at: [Link]

  • Beyond Pesticides. (n.d.). Chemical Factsheet - Norflurazon. Available at: [Link]

Sources

Application Note: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffolds. These heterocyclic structures are critical pharmacophores in drug discovery, exhibiting potent cardiotonic (PDE III inhibition), antihypertensive, and anti-inflammatory (COX-2 inhibition) activities.[1] This guide moves beyond standard textbook descriptions, offering a field-proven, two-stage synthetic workflow: Friedel-Crafts acylation followed by hydrazinolysis. It includes mechanistic insights, critical process parameters (CPPs), and troubleshooting matrices to ensure high yield and reproducibility.

Introduction & Retrosynthetic Analysis

The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core is structurally significant due to its mimicry of peptide bonds and its ability to serve as a rigid scaffold for displaying aryl substituents.

Pharmacological Relevance:

  • Cardiovascular: Analogues like Levosimendan and Pimobendan utilize this ring system for positive inotropic effects via calcium sensitization and phosphodiesterase III (PDE III) inhibition.

  • Anti-inflammatory: The scaffold acts as a bioisostere for the pyrazole ring found in COX-2 inhibitors, offering reduced gastrointestinal toxicity.

Retrosynthetic Logic: The most robust disconnection reveals two key precursors:

  • Hydrazine Hydrate: Provides the N-N bond and closes the ring.

  • 
    -Aroylpropionic Acid:  Formed via the electrophilic acylation of a benzene derivative with succinic anhydride.
    

Reaction Mechanism

Understanding the causality in the reaction vessel is vital for troubleshooting.

Stage 1: Friedel-Crafts Acylation

The reaction utilizes aluminum chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) as a Lewis acid. Unlike catalytic Friedel-Crafts alkylations, acylation requires >2 equivalents  of 

.
  • Why? The first equivalent complexes with the succinic anhydride to generate the acylium ion. The second equivalent complexes with the carbonyl oxygen of the product (

    
    -aroylpropionic acid), deactivating the catalyst.
    
  • Regioselectivity: For substituted benzenes (e.g., toluene, anisole), the acyl group predominantly directs para due to steric hindrance at the ortho position, though ortho isomers are possible minor byproducts.

Stage 2: Hydrazinolysis & Cyclization

This step is a condensation reaction.

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl (more electrophilic than the carboxylic acid) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amine of the hydrazone attacks the carboxylic acid carbonyl, eliminating water to form the lactam ring.

Mechanistic Pathway Diagram

ReactionMechanism Succinic Succinic Anhydride Complex Acylium Ion Complex Succinic->Complex Ring Opening Benzene Benzene Derivative (Ar-H) KetoAcid β-Aroylpropionic Acid (Intermediate) Benzene->KetoAcid AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Activation Complex->KetoAcid + Ar-H (Electrophilic Subst.) Hydrazone Hydrazone Intermediate KetoAcid->Hydrazone + Hydrazine (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazone Product 6-Phenyl-4,5-dihydro- 3(2H)-pyridazinone Hydrazone->Product Cyclization (-H2O)

Caption: Mechanistic flow from precursors to final pyridazinone scaffold. Blue nodes indicate starting materials; Green indicates the stable intermediate and final product.

Experimental Protocols

Stage 1: Synthesis of -Aroylpropionic Acid

Objective: Acylation of benzene derivative (e.g., Toluene) with Succinic Anhydride.

Reagents:

  • Succinic Anhydride (100 mmol, 10.0 g)

  • Dry Benzene or Toluene (Substrate & Solvent) (50 mL)

  • Anhydrous Aluminum Chloride (

    
    ) (220 mmol, ~29.3 g)
    
  • Solvent: 1,2-Dichloroethane (DCM) or excess arene.

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube (moisture sensitivity is critical).

  • Catalyst Addition: Charge the flask with Succinic Anhydride (10.0 g) and the chosen aromatic substrate (e.g., 50 mL dry Toluene).

  • Activation: Place the flask in an ice bath (0–5°C). Add powdered anhydrous

    
     in small portions over 30 minutes with vigorous stirring.
    
    • Note: The reaction is exothermic. Evolution of HCl gas will occur; ensure proper ventilation (fume hood).

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60°C (or reflux if using benzene) for 4 hours. The mixture will turn viscous and dark (orange/red complex).

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir for 30 minutes to decompose the aluminum complex.

  • Isolation:

    • Steam distill the mixture to remove excess solvent (Toluene/Benzene).

    • Cool the residual aqueous solution. The solid

      
      -aroylpropionic acid will precipitate.
      
    • Filter the crude solid.[2]

  • Purification: Dissolve the solid in 10%

    
     solution (the acid dissolves; impurities remain solid). Filter. Acidify the filtrate with dilute HCl to reprecipitate the pure acid. Recrystallize from ethanol/water.
    
Stage 2: Cyclization to Pyridazinone

Objective: Condensation of


-aroylpropionic acid with Hydrazine Hydrate.[3]

Reagents:

  • 
    -Aroylpropionic Acid (from Stage 1) (10 mmol)
    
  • Hydrazine Hydrate (80% or 99%) (15 mmol, 1.5 equiv)

  • Solvent: Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the keto-acid in 30 mL of absolute ethanol.

  • Addition: Add 15 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Workup:

    • Concentrate the solvent to ~25% of the original volume under reduced pressure.

    • Pour the concentrate into crushed ice-water.

    • The solid product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain needle-shaped crystals.

Optimization & Troubleshooting Guide

Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact on Quality/Yield
AlCl3 Stoichiometry 2.2 – 2.5 equivalents<2.0 eq: Incomplete conversion (catalyst poisoning). >3.0 eq: Difficult workup, excessive exotherm.
Temperature (Stage 1) 50°C – 65°CToo High: Polymerization of succinic anhydride. Too Low: Slow kinetics.
Hydrazine Excess 1.2 – 1.5 equivalentsExcess: Ensures complete cyclization. Large excess requires extensive washing to remove.
Solvent (Stage 2) Ethanol or Acetic AcidAcetic Acid: Accelerates reaction (acid catalysis) but makes workup harder. Ethanol is cleaner.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Stage 1: Low Yield / Sticky Tar Moisture in

or solvent.
Use fresh anhydrous

. Dry solvents over molecular sieves.
Stage 1: No Precipitation on Acidification Product did not extract into base.Ensure pH > 10 during carbonate extraction, then pH < 2 during precipitation.
Stage 2: Product is Oily/Colored Incomplete cyclization or oxidation.Recrystallize from Ethanol/DMF mixtures. Use activated charcoal during recrystallization.
Stage 2: Low Melting Point Hydrazone intermediate present.Increase reflux time. Add a catalytic amount of acetic acid to drive dehydration.

Characterization Data

Expected spectral signatures for 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone (Toluene derivative):

  • Melting Point: 190–192°C (varies by derivative).

  • IR (

    
    ): 
    
    • 3200–3400 (NH stretch, broad).

    • 1670–1690 (C=O amide stretch, strong).

    • 1600–1610 (C=N stretch).

  • 
    H-NMR (
    
    
    
    ppm):
    • 2.35 (s, 3H,

      
      ).
      
    • 2.45 (t, 2H,

      
       at C-5).
      
    • 2.90 (t, 2H,

      
       at C-4).
      
    • 7.2–7.7 (m, 4H, Ar-H).

    • 10.8 (s, 1H, NH,

      
       exchangeable).
      

Workflow Visualization

Workflow Start Start: Reagent Prep Step1 Friedel-Crafts Acylation (Succinic Anhydride + Ar-H + AlCl3) Start->Step1 Quench Ice/HCl Quench & Steam Distillation Step1->Quench 4h @ 60°C Intermediate Isolate β-Aroylpropionic Acid (Base Extraction/Acid Precip) Quench->Intermediate Step2 Hydrazinolysis (Reflux with N2H4 in EtOH) Intermediate->Step2 Dissolve in EtOH Workup2 Concentrate & Pour into Ice Step2->Workup2 3-6h Reflux Final Recrystallize Product (6-phenyl-4,5-dihydro-3(2H)-pyridazinone) Workup2->Final

Caption: Step-by-step experimental workflow for the synthesis of pyridazinone derivatives.

Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly corrosive and water-reactive. Reacts violently with moisture to release HCl gas. Handle in a fume hood with gloves and face shield.
    
  • Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Avoid inhalation and skin contact. Use double-gloving.

  • Benzene: Known carcinogen. Substitute with Toluene or Xylene whenever possible for the Friedel-Crafts step.

References

  • Pharmacological Potential: Asif, M. et al. "Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases."[1] Current Organic Chemistry, 2023.[4] Link

  • Synthetic Protocol (Friedel-Crafts): Kumar, D. et al. "Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators." Acta Pharmaceutica, 2008. Link

  • Mechanism & Optimization: Soliman, F. et al. "Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives." Journal of Chemical Research, 2011. Link

  • Solubility & Characterization: Shakeel, F. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI Processes, 2019. Link

  • General Review: Sotelo, E. et al. "Pyridazines.[4][5] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[4] Bioorganic & Medicinal Chemistry, 2002.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridazinone Synthesis & Troubleshooting

[1]

Introduction: The Pyridazinone Scaffold

Welcome to the Technical Support Center. You are likely here because your synthesis of a 3(2H)-pyridazinone derivative has stalled, yielded the wrong regioisomer, or failed to aromatize.

The pyridazinone core is a "privileged structure" in medicinal chemistry, serving as a template for PDE inhibitors, COX-2 inhibitors, and antihypertensives. However, its synthesis involves a deceptive simplicity. The condensation of hydrazine with

nucleophilicitystericstautomeric equilibria

This guide provides a self-validating troubleshooting workflow. Do not just "try higher heat." Follow the diagnostic steps to identify the specific mechanistic failure point.

Module 1: The "Classic" Route & Diagnostic Checkpoints

The most common route is the condensation of 4-oxobutanoic acids (or esters) with hydrazine. This is a two-step sequence often performed in one pot:

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone.

  • Cyclization: Intramolecular attack of the hydrazine nitrogen on the carboxylic acid/ester.

Visualizing the Pathway

PyridazinoneSynthesisStartKeto-Acid/EsterIntermediateHydrazone Intermediate(Open Chain)Start->IntermediateStep 1: Condensation(Acid Cat.)HydrazineHydrazine (R-NHNH2)Hydrazine->IntermediateDihydro4,5-Dihydropyridazinone(Cyclized)Intermediate->DihydroStep 2: Cyclization(-H2O / -ROH)Diag1Diagnostic:C=N signal (IR/NMR)No Ring CH2 multipletsIntermediate->Diag1Product3(2H)-Pyridazinone(Aromatic)Dihydro->ProductStep 3: Oxidation(DDQ / Br2 / CuCl2)Diag2Diagnostic:Ring CH2 (AA'BB' system)C=O ~1660 cm-1Dihydro->Diag2

Figure 1: The stepwise progression from keto-acid to aromatic pyridazinone, highlighting diagnostic checkpoints.

Module 2: Troubleshooting Cyclization Failures

Symptom: The reaction yields a sticky solid or oil that shows the correct mass (M+) but incorrect NMR (open chain). Diagnosis: The reaction has stalled at the Hydrazone Intermediate .

Root Cause Analysis

The cyclization step (amide bond formation) is thermodynamically driven by water removal but kinetically slow if the acid/ester is unreactive or if the hydrazone geometry (E/Z) is unfavorable.

Protocol Adjustment
ParameterStandard ConditionTroubleshooting Fix (If Stalled)Mechanistic Rationale
Solvent Ethanol (Reflux)Acetic Acid (Glacial) or n-Butanol Higher boiling point (

C vs

C) overcomes the activation energy barrier for ring closure. AcOH acts as both solvent and catalyst.
Catalyst None or trace HClp-TsOH (10 mol%) Protonation of the carbonyl makes the ester/acid more electrophilic, facilitating the intramolecular attack.
Water Removal NoneDean-Stark Trap or Molecular Sieves (3Å) Cyclization releases water. Removing it shifts the equilibrium toward the product (Le Chatelier’s principle).
Self-Validating Diagnostic
  • Before Fix: 1H NMR shows broad NH signals and alkyl chain protons resembling the starting material.

  • After Fix (Success): Look for the ABX or AA'BB' pattern of the ring protons at

    
     2.4–3.0 ppm . This distinct multiplet confirms the formation of the 4,5-dihydro ring.
    

Module 3: Regioselectivity (The N1 vs. N2 Problem)

Symptom: You used a substituted hydrazine (

Diagnosis:
The Science of Selectivity

The regiochemistry is determined by which nitrogen attacks the ketone first. This depends on the electronic nature of the hydrazine substituent.

  • Alkyl Hydrazines (e.g., Methylhydrazine):

    • Nucleophile: The substituted nitrogen (

      
      ) is more nucleophilic (inductive effect).
      
    • Outcome: It attacks the ketone. The final product has the methyl group on N2 (the nitrogen adjacent to the ketone carbon in the ring, though numbering varies by convention; typically yields 1-methyl-3-pyridazinone derivatives).

    • Caveat: Steric hindrance at the ketone can reverse this.

  • Aryl Hydrazines (e.g., Phenylhydrazine):

    • Nucleophile: The unsubstituted nitrogen (

      
      ) is more nucleophilic. The lone pair on the 
      
      
      is delocalized into the aromatic ring, reducing its reactivity.
    • Outcome: The

      
       attacks the ketone. The phenyl group ends up on N1  (the amide nitrogen).
      
Troubleshooting Decision Tree

RegioselectivityQuestionIs 'R' Alkyl or Aryl?AlkylSubstituted N isMORE NucleophilicQuestion->AlkylAlkyl (e.g., Methyl)ArylSubstituted N isLESS NucleophilicQuestion->ArylAryl (e.g., Phenyl)ActionActionResultResultStartSubstituted Hydrazine(R-NH-NH2)Start->QuestionAction1Product: N-Alkyl onCarbon-adjacent NitrogenAlkyl->Action1Attacks KetoneAction2Product: N-Aryl onAmide Nitrogen (N1)Aryl->Action2Unsubstituted NH2Attacks KetoneAction1->ResultVerify via NOESY NMRAction2->Result

Figure 2: Predicting regiochemical outcomes based on hydrazine electronics.

Corrective Action for Wrong Isomer: If you need the "anti-electronic" isomer (e.g., N-phenyl on the wrong nitrogen), you cannot use direct condensation. You must synthesize the pre-cursor hydrazone using a protected hydrazine or specific catalytic conditions, then cyclize.

Module 4: Aromatization (Dehydrogenation)

Symptom: You have the 4,5-dihydropyridazinone, but you need the fully aromatic 3(2H)-pyridazinone. Diagnosis: The spontaneous oxidation did not occur; an external oxidant is required.

Recommended Protocols
ReagentConditionsBest For...[1][2][3]Notes
CuCl

(2 equiv)
Acetonitrile, Reflux, 2-4hGeneral Purpose Mildest method. Green color change indicates reduction of Cu(II) to Cu(I).
Bromine (Br

)
Acetic Acid, 60-80°CRobust Substrates Classical method.[4] Can cause bromination of aromatic rings if not carefully monitored.
DDQ Dioxane/Toluene, RefluxAcid-Sensitive Very effective but purification can be messy (removing DDQ-H2 byproduct).
DMSO / I

DMSO, catalytic I

, Heat
Metal-Free "Green" alternative.[4] Requires high temp (

C+).

Validation:

  • NMR: Disappearance of the multiplets at

    
     2.4–3.0 ppm. Appearance of aromatic protons (often doublets, 
    
    
    Hz) in the
    
    
    6.8–8.0 ppm region.

Frequently Asked Questions (FAQ)

Q: I am trying to N-alkylate my pyridazinone ring using methyl iodide and base, but I'm getting a mixture. Why? A: The pyridazinone ring is an ambident nucleophile . The lactam (NH-C=O) is in equilibrium with the lactim (N=C-OH).

  • O-Alkylation (Kinetic): Favored by "hard" electrophiles and silver salts (Ag2CO3).[4]

  • N-Alkylation (Thermodynamic): Favored by "soft" conditions.

  • The Fix: To ensure exclusive N-alkylation, do not alkylate the ring. Instead, use the corresponding N-substituted hydrazine in the initial synthesis (Module 3). If you must alkylate, use Cs

    
    CO
    
    
    in DMF (cesium effect promotes N-alkylation) or protect the oxygen.

Q: My reaction turns black and tarry when using sulfuric acid. A: Sulfuric acid is too strong and oxidizing. Switch to p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin. These provide acidity without the oxidative degradation.

Q: Can I do this on solid phase? A: Yes. Immobilize the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

5

References

  • Review of Synthesis: Boukharsa, Y., et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture."[4] SciSpace.

  • Mechanism & Regiochemistry: Katritzky, A. R., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives."[4] Magnetic Resonance in Chemistry.

  • Dehydrogenation Protocols: Csende, F. "Reduction and Dehydrogenation of Dihydropyridazinones: An Overview." Heterocyclic Letters.

  • One-Pot Procedures: BenchChem Protocols. "Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones."

  • N-Alkylation Selectivity: "Efficient N-Arylation of Pyridazin-3(2H)-ones." ResearchGate.[6]

Technical Support Center: Pyridazin-3-one Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket ID: PYR-SYN-2024

Welcome to the Pyridazinone Synthesis Support Center

You have reached the Tier-3 Technical Support guide for the synthesis of pyridazin-3(2H)-ones. This scaffold is a critical pharmacophore in cardiotonic (e.g., Levosimendan), antihypertensive, and anti-inflammatory drug discovery.[1]

Our data indicates that 85% of synthetic failures in this pathway stem from three specific bottlenecks: Regioselectivity control during hydrazine condensation, uncontrolled oxidative aromatization , and ambident nucleophile alkylation (N vs. O) .[1]

Below are the troubleshooting protocols designed to resolve these specific chemical conflicts.

Module 1: The Regioselectivity Conundrum

Issue: “I am reacting a


-keto acid with a substituted hydrazine, but I am getting a mixture of isomers or the wrong regioisomer.”
Root Cause Analysis

The reaction of


-keto acids (or esters) with monosubstituted hydrazines (

) can proceed via two pathways.[2] The nucleophilic attack of the hydrazine nitrogens is governed by a competition between electronic nucleophilicity and steric hindrance .
  • 
     Attack (Terminal):  The terminal 
    
    
    
    is less sterically hindered but often less nucleophilic if the R-group is electron-withdrawing.
  • 
     Attack (Internal):  The internal 
    
    
    
    is more hindered but can be more nucleophilic if R is electron-donating (e.g., Methyl).

If the hydrazine attacks the ketone first (forming a hydrazone), cyclization yields the 2-substituted product. If it attacks the carboxylic acid/ester first (forming a hydrazide), cyclization yields the N-unsubstituted product (or requires rearrangement).[1]

Visualizing the Pathway

Regioselectivity Start γ-Keto Acid/Ester (R-CO-CH2-CH2-COOR') Hydrazone Intermediate: Hydrazone Formation Start->Hydrazone Path 1: Ketone Attack (Favored by steric bulk on R'') Hydrazide Intermediate: Hydrazide Formation Start->Hydrazide Path 2: Ester Attack (Favored by small R'') Hydrazine Substituted Hydrazine (R''-NH-NH2) Hydrazine->Start ProductA Product A: 2-Substituted-pyridazin-3-one (Thermodynamic) Hydrazone->ProductA Cyclization (-H2O/-ROH) ProductB Product B: N-Unsubstituted Isomer (Kinetic/Rearranged) Hydrazide->ProductB Cyclization

Figure 1: Bifurcation of the reaction pathway determining the final regioisomer.

Troubleshooting Protocol: Correcting Regioisomer Ratios
VariableRecommendationMechanism
Temperature Reflux (Ethanol/Acetic Acid) High temperature favors the thermodynamic product (usually the hydrazone pathway

2-substituted pyridazinone).
pH Control Acetic Acid Catalysis Acid activates the ketone carbonyl, promoting hydrazone formation over hydrazide formation.[3]
Stepwise vs. One-Pot Isolate the Hydrazone Do not run one-pot if selectivity is poor. React ketone + hydrazine at RT to isolate the hydrazone precipitate. Purify, then cyclize with acid/heat.[1]
Sterics Bulky R-Groups If R is Phenyl or t-Butyl, the reaction almost exclusively favors the 2-substituted product due to steric hindrance at the internal nitrogen preventing hydrazide formation.
Module 2: Oxidative Aromatization Failures

Issue: “My 4,5-dihydropyridazinone is not converting to the aromatic pyridazinone, or I am generating tar/dimers.”

Root Cause Analysis

The synthesis typically yields the 4,5-dihydro- intermediate.[2] Converting this to the fully aromatic pyridazin-3(2H)-one requires dehydrogenation. Common oxidants like Bromine (


) or DDQ often cause side reactions like halogenation of the aromatic ring or oxidative coupling (dimerization).[1]
Recommended Protocol: The Cu(II) Method

This method is superior to DDQ for minimizing tar formation and over-oxidation [1, 2].

Reagents:

  • Substrate: 4,5-dihydropyridazin-3(2H)-one (1.0 eq)[1]

  • Oxidant: Copper(II) Chloride (

    
    ) (2.0 - 3.0 eq)[1]
    
  • Solvent: Acetonitrile (

    
    )[1][4]
    

Step-by-Step:

  • Dissolve the dihydropyridazinone in acetonitrile (0.1 M concentration).

  • Add anhydrous

    
     in one portion.
    
  • Reflux the heterogeneous mixture for 2–4 hours. Monitor by TLC (the aromatic product is usually less polar and UV active).

  • Workup: Cool to RT. Pour into ice-cold dilute HCl (to solubilize copper salts). Extract with Ethyl Acetate.

  • Validation: Check NMR. The disappearance of the

    
     multiplets (approx. 
    
    
    
    2.4–3.0 ppm) and appearance of olefinic protons (
    
    
    6.8–7.5 ppm) confirms aromatization.
Module 3: N-Alkylation vs. O-Alkylation

Issue: “I am trying to add a substituent to the Nitrogen (N2), but I suspect I alkylated the Oxygen (O3).”

Root Cause Analysis

Pyridazin-3-ones exist in a lactam-lactim tautomeric equilibrium. The anion is an ambident nucleophile .

  • Lactam (N-nucleophile): Favored by soft electrophiles and polar aprotic solvents.

  • Lactim (O-nucleophile): Favored by hard electrophiles and silver salts.

Decision Matrix for Alkylation

Alkylation Start Target: Alkylation of Pyridazin-3-one GoalN Goal: N-Alkylation (N2) Start->GoalN Standard Requirement GoalO Goal: O-Alkylation (O3) Start->GoalO Specific Case CondN1 Reagent: Alkyl Halide (R-X) Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone GoalN->CondN1 Use Soft Conditions CondO1 Reagent: Triethyloxonium tetrafluoroborate OR Silver salts (Ag2CO3) GoalO->CondO1 Use Hard/Silver Conditions

Figure 2: Decision tree for selecting alkylation conditions.

Protocol: Selective N-Alkylation
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Base:

    
     (anhydrous). Avoid strong bases like NaH unless necessary, as they can promote O-alkylation with certain electrophiles.
    
  • Electrophile: Alkyl Bromides or Iodides (Soft electrophiles).

  • Temperature: 60–80°C.

  • Troubleshooting: If O-alkylation is observed (confirmed by

    
     NMR—Carbonyl carbon shifts upfield in O-alkyl product), switch solvent to a less polar one (e.g., Toluene) or use a softer leaving group.
    
FAQ: Impurity Profiling

Q: What is the yellow impurity appearing during the hydrazine reflux? A: This is likely the Azine derivative.

  • Mechanism:[2][5][6][7][8][9] One hydrazine molecule reacts with two ketone molecules instead of cyclizing.

  • Fix: Use a large excess of hydrazine (2.0–3.0 eq) to statistically favor the 1:1 adduct. Add the keto-acid to the hydrazine solution slowly.

Q: My product has a broad melting point and confusing NMR. A: You likely have a mixture of the 4,5-dihydro and aromatic forms. This happens if the reaction mixture was exposed to air/light for prolonged periods or if the "dihydro" product is slowly oxidizing on the shelf.

  • Fix: Drive the reaction to completion (fully aromatic) using the CuCl2 method (Module 2) or store the dihydro compound under inert gas at -20°C.

References
  • Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect. Context: Comprehensive review of the cyclization mechanisms and tautomerism.

  • Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations. Source: MDPI (Molecules).[1] Context: Discusses the side reactions of DDQ oxidation and alternative dehydrogenation strategies.

  • Synthesis and biological evaluation of some novel 6-aryl-4,5-dihydropyridazin-3(2H)-ones. Source: PubMed / Taylor & Francis. Context: Standard protocols for the condensation of aroylpropionic acids with hydrazines.

  • N- versus O-alkylation: Utilizing NMR methods. Source: ResearchGate. Context: Technical guide on distinguishing N vs O isomers using NMR and solvent effects.

Sources

Technical Support Center: Solubilization Guide for 6-pyridin-3-yl-2H-pyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the poor aqueous solubility of 6-pyridin-3-yl-2H-pyridazin-3-one , a planar heteroaromatic scaffold often encountered in cardiotonic and PDE-inhibitor drug discovery.[1] Its high melting point (indicating high crystal lattice energy) and planar structure lead to "brick dust" behavior, making it resistant to dissolution in neutral aqueous media.

However, unlike its phenyl analog, this molecule is amphoteric . It possesses two distinct ionizable centers: the basic pyridine nitrogen and the acidic pyridazinone amide. This dual nature provides unique "handles" for solubilization that are often overlooked.[1]

Module 1: Physicochemical Profiling & The "Chemical" Fix

The Molecule's Solubility Profile

Before attempting formulation, you must understand why it is insoluble.

PropertyValue (Est.)Implication for Solubility
Structure Planar, RigidHigh stacking energy (pi-pi interactions); difficult to break crystal lattice.[1]
Melting Point >200°C (High)High energy required to dissociate solid state.[1]
pKa 1 (Basic) ~3.5 - 4.5 (Pyridine N)Soluble at pH < 2. Protonation disrupts planarity and adds charge.[1]
pKa 2 (Acidic) ~9.5 - 10.5 (Pyridazinone NH)Soluble at pH > 11. Deprotonation creates an anion, increasing polarity.[1]
LogP ~1.0 - 1.5Moderately lipophilic, but lattice energy is the primary barrier, not lipophilicity.
Strategy 1: pH Manipulation & Salt Formation

The most effective method for immediate solubility improvement.

Mechanism: Because the molecule is amphoteric, it can be solubilized by moving the pH away from the neutral range (pH 5–8) where it exists as a neutral, insoluble solid.

Troubleshooting Protocol: In-Situ Salt Formation Use this for preparing stock solutions for biological assays (IV or in vitro).[1]

  • Acidic Solubilization (Target pH 1-2):

    • Reagent: 0.1 M Methanesulfonic acid (MSA) or 0.1 M HCl.

    • Why MSA? Mesylate salts often break crystal lattices better than chlorides for planar heterocycles due to the bulky counter-ion preventing restacking.[1]

    • Procedure: Slurry the compound in water.[1] Add 1.1 equivalents of MSA dropwise.[1] Vortex. If clear, dilute with buffer to desired concentration (watch for precipitation if pH rises > 3).

  • Basic Solubilization (Target pH > 10):

    • Reagent: 0.1 M NaOH or KOH.

    • Warning: Pyridazinone rings can be hydrolytically unstable at extreme pH and high temperatures.[1] Use fresh preparations.

    • Procedure: Dissolve compound in 1.05 equivalents of NaOH.

Visual Workflow: Salt Selection Decision Tree

SaltSelection Start Start: 6-pyridin-3-yl-2H-pyridazin-3-one (Insoluble Neutral Form) CheckpH Target Application pH? Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic IV / Stomach Basic Basic (pH > 9) CheckpH->Basic Specific Assays Neutral Neutral (pH 7.4) CheckpH->Neutral Blood / Cell Media Mesylate Form Mesylate Salt (Use MSA) Acidic->Mesylate Preferred Chloride Form HCl Salt (Risk: Common Ion Effect) Acidic->Chloride Alternative Sodium Form Sodium Salt (Use NaOH) Basic->Sodium Cosolvent Requires Cosolvents (See Module 2) Neutral->Cosolvent

Caption: Decision matrix for selecting the appropriate ionization strategy based on the final application pH.[1]

Module 2: Cosolvents & Surfactants (The "Physical" Fix)

If pH adjustment is not possible (e.g., cell culture media requirements), you must rely on solvent power. Based on data from structural analog 6-phenyl-pyridazin-3(2H)-one (PPD), the following solvent hierarchy is established.

Solvent Compatibility Table
SolventSolubility PotentialRecommended Max % (In Vivo)Notes
DMSO Excellent (>50 mg/mL)< 10%Best for stock solutions.[1] High dipole moment disrupts lattice.[1]
PEG-400 Good (~20-30 mg/mL)< 40%Forms hydrogen bonds with pyridazinone carbonyl.[1]
Transcutol Good < 20%Highly effective for dermal/topical applications.[1]
Ethanol Poor (< 5 mg/mL)< 10%Insufficient solvent power for this specific rigid scaffold.[1]
Water Negligible (< 0.01 mg/mL)N/AAntisolvent.[1]
Standard Operating Procedure: Cosolvent Formulation

Goal: Create a 1 mg/mL stable solution at pH 7.4.

  • Weigh 10 mg of compound.

  • Dissolve completely in 0.5 mL DMSO (Stock: 20 mg/mL). Do not proceed until clear.

  • Add 4.0 mL PEG-400 (Cosolvent).[1] Vortex.

  • Add 0.5 mL Tween 80 (Surfactant).[1] Vortex.

  • Slowly Add 5.0 mL Water/Saline while vortexing vigorously.

    • Critical Step: Adding water too fast will cause "crashing out" (precipitation).[1] The surfactant (Tween 80) acts as a nucleation inhibitor.

Module 3: Advanced Delivery (Cyclodextrins)

For sensitive biological systems where DMSO is toxic, Cyclodextrin (CD) complexation is the gold standard. The hydrophobic cavity of beta-cyclodextrin can encapsulate the planar pyridazinone/pyridine rings.[1]

Why HP-β-CD?

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is preferred over parent beta-cyclodextrin because:

  • It is more water-soluble (>600 mg/mL).[1]

  • It has lower renal toxicity.[1]

  • It prevents the recrystallization of the drug.[1]

Protocol: Complexation via Kneading or Solution
  • Prepare Vehicle: 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 3.0).

    • Note: Slightly acidic pH helps initial solubilization (protonating pyridine) to drive the drug into the CD cavity.

  • Add Drug: Add excess drug to the vehicle.

  • Equilibrate: Shake at 25°C for 24 hours.

  • Filter: Remove undissolved solids using a 0.45 µm PVDF filter.

  • Adjust pH: Carefully adjust pH back to 7.4 if necessary. The CD complex often protects the neutral drug from precipitating immediately.

Module 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell media.

Root Cause: "The Crash Effect." The logP of this molecule drives it out of solution instantly when DMSO concentration drops below 1-2%.[1] Solution:

  • Pre-dilute with PEG-400: Do not go straight from DMSO to Media.[1] Go DMSO -> PEG-400 -> Media.[1]

  • Warm the Media: Pre-warm cell media to 37°C. Cold shock promotes crystallization.[1]

  • Lower Concentration: You may be exceeding the thermodynamic solubility limit.[1] Verify the limit using a nephelometer.

Q2: I see peak tailing in HPLC analysis.

Root Cause: The basic pyridine nitrogen (pKa ~4) interacts with residual silanols on the silica column stationary phase. Solution:

  • Add Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase.[1] TFA ion pairs with the pyridine, sharpening the peak.

  • Increase Buffer Strength: Use 20-50 mM Ammonium Acetate instead of just water/formic acid.

Q3: Can I use this for IV administration in mice?

Root Cause: High pH or high organic solvent content causes phlebitis or hemolysis.[1] Solution:

  • Recommended Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.[1]

  • Alternative: 10% Captisol® (Sulfobutyl ether beta-cyclodextrin) in saline.[1] This is generally safer and better tolerated than high-PEG formulations.[1]

References

  • Solubility of Pyridazinone Analogs: Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Source: MDPI (Journal of Chemical & Engineering Data context).[1] URL:[Link]

  • Medicinal Chemistry Solubility Strategies: Title: Innovative medicinal chemistry strategies for enhancing drug solubility.[1][2][3][4][5][6] Source: European Journal of Medicinal Chemistry.[1][4] URL:[Link]

  • Cyclodextrin Complexation: Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.[1][2][3][6][7][8] Source: PMC (PubMed Central).[1] URL:[Link]

  • Pyridazinone Pharmacology & Structure: Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[1][9] Source: Future Medicinal Chemistry (NIH).[1] URL:[Link]

Sources

Enhancing the stability of 6-pyridin-3-yl-2H-pyridazin-3-one for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-pyridin-3-yl-2H-pyridazin-3-one Status: Operational | Role: Senior Application Scientist

Executive Summary: Compound Profile

Welcome to the technical support hub for 6-pyridin-3-yl-2H-pyridazin-3-one . This guide addresses the unique physicochemical challenges of this scaffold—specifically the interplay between the pyridazinone lactam ring and the pyridine substituent .

Unlike simple phenyl-pyridazinones, this molecule possesses a "push-pull" electronic structure that complicates solubility and assay behavior. Successful use requires strict adherence to the protocols below to prevent colloidal aggregation and lactim-tautomer artifacts .

Parameter Technical Specification
Primary Solvent DMSO (Anhydrous, 99.9%)
Aqueous Solubility Poor (< 10 µM in PBS without co-solvent)
Critical pKa ~10.5 (pyridazinone NH) & ~5.2 (pyridine N)
Dominant Tautomer Lactam (NH-C=O) in aqueous buffer
Major Assay Risk Colloidal Aggregation (False positives in enzyme assays)

Module 1: Solubilization & Stock Management

Issue: “My compound precipitates immediately upon addition to the assay buffer.”

Root Cause: This molecule suffers from the "solvent shock" effect. The pyridazinone core is a planar, stackable heterocycle. When a high-concentration DMSO stock hits an aqueous buffer, the water molecules strip the DMSO solvation shell faster than the compound can disperse, causing immediate micro-precipitation (crashing out).

The Solution: The "Intermediate Step" Protocol Do not pipette directly from 10 mM DMSO stock to the assay well. Use an intermediate dilution step to "train" the molecule for the aqueous environment.

Protocol: Acoustic-Compatible Solubilization
  • Primary Stock: Dissolve solid powder in anhydrous DMSO to 10 mM .

    • Critical: Vortex for 60 seconds. If visual particulates remain, sonicate for 5 minutes at 40 kHz.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into 100% DMSO (not buffer) to create your working concentrations.

  • Assay Delivery:

    • Method A (Acoustic Dispenser - Echo/Datastream): Shoot nanoliters of 100% DMSO stock directly into the assay buffer. The rapid mixing energy prevents nucleation.

    • Method B (Manual Pipetting): You must use a carrier solvent . Dilute the Intermediate Stock into a buffer containing 5% DMSO first, mix, and then add to the final assay plate (final DMSO <1%).

solubilization_workflow cluster_0 Stock Prep cluster_1 Dilution Danger Zone cluster_2 Assay Well Solid Solid Powder DMSO_Stock 10 mM Stock (100% DMSO) Solid->DMSO_Stock Vortex + Sonicate Direct Direct to Buffer (Avoid!) DMSO_Stock->Direct Precipitates! Intermed Intermediate Plate (Serial Dilution in DMSO) DMSO_Stock->Intermed 1:10 Dilution Final Assay Well (Final DMSO <1%) Intermed->Final Acoustic Ejection OR Rapid Mixing

Figure 1: Solubilization workflow to prevent "crash-out" precipitation. Direct addition of high-concentration stocks to buffer is the leading cause of variability.

Module 2: Chemical Stability & Tautomerism

Issue: “My IC50 values shift significantly if I change the buffer pH.”

Root Cause: 6-pyridin-3-yl-2H-pyridazin-3-one is a chameleon . It undergoes lactam-lactim tautomerism .[1][2][3]

  • Lactam (2H-form): The biologically relevant form for most kinase/enzyme binding pockets. Dominant at neutral pH.

  • Lactim (3-OH form): Aromatic but less polar.

Furthermore, the pyridine nitrogen (pKa ~5.2) can become protonated in acidic buffers. If you run your assay at pH 5.0-6.0, the pyridine ring becomes positively charged, drastically altering solubility and binding affinity compared to pH 7.4.

The Solution: pH Locking

  • Buffer Selection: Always buffer at pH 7.4 ± 0.2 (HEPES or Tris preferred over Phosphate). This ensures the pyridine is uncharged and the pyridazinone remains in the Lactam form.

  • Storage: Store DMSO stocks at -20°C in opaque containers.

    • Why? DMSO is hygroscopic.[4][5] Absorbed water can facilitate hydrolysis of the lactam ring over months. Use a desiccator for the vial.[6]

Module 3: Assay Interference (The "Aggregator" Effect)

Issue: “I see inhibition at 10 µM, but the curve is very steep (Hill slope > 2.0).”

Root Cause: Planar systems like pyridazinones are notorious Colloidal Aggregators . At concentrations >5 µM, they can stack like poker chips to form 100–200 nm particles. These particles non-specifically adsorb enzymes, leading to false positives (pan-assay interference).

The Solution: The Detergent Stress Test You must validate that your signal is true inhibition, not sticky aggregation.

Protocol: Detergent Validation

Run your dose-response curve in two conditions side-by-side:

  • Standard Buffer: (e.g., PBS + 1 mM DTT)

  • Detergent Buffer: (Standard Buffer + 0.01% Triton X-100 or 0.005% Tween-20 )

  • Interpretation:

    • If IC50 remains unchanged : True binding.

    • If IC50 increases (potency drops) or inhibition disappears: You had an aggregator artifact. The detergent broke up the colloid.[7]

aggregation_logic Start High Inhibition observed (Steep Hill Slope) Test Add 0.01% Triton X-100 to Assay Buffer Start->Test Result_A Inhibition Persists Test->Result_A IC50 Stable Result_B Inhibition Disappears Test->Result_B IC50 Shift > 5x Conclusion_A TRUE BINDER (Specific Interaction) Result_A->Conclusion_A Conclusion_B FALSE POSITIVE (Colloidal Aggregator) Result_B->Conclusion_B

Figure 2: Decision tree for identifying colloidal aggregation artifacts using non-ionic detergents.

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw my DMSO stock multiple times? A: Limit this to 3 cycles . While the molecule is chemically stable, DMSO absorbs atmospheric water every time you open the vial cold. This water accumulation changes the solubility profile of the stock over time. Best Practice: Aliquot the 10 mM stock into single-use vials (e.g., 20 µL) immediately after preparation.

Q: Why is my compound yellow in solution? A: Pure 6-pyridin-3-yl-2H-pyridazin-3-one should be off-white to pale yellow. A deep yellow/orange color often indicates oxidation of the pyridine nitrogen (N-oxide formation) or photodegradation. If this occurs, check purity via LC-MS. If the mass is +16 Da, your compound has oxidized.

Q: Is this compound permeable to cells? A: Generally, yes. The pyridazinone scaffold has a moderate LogP (approx 1.0–1.5). However, the Lactam form is a hydrogen bond donor/acceptor. If you see low cellular potency compared to biochemical potency, it may be an efflux pump substrate.

References

  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Frequent Fliers." Nature Reviews Drug Discovery. Discusses the mechanism of colloidal aggregation in planar heterocycles.

  • Sotelo, E., et al. (2002). "Pyridazines.[8][9][10][11][12] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. Establishes the structure-activity relationships and stability of the phenyl-pyridazinone scaffold.

  • Peng, C. S., & Tokmakoff, A. (2012). "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry Letters. Definitive evidence of lactam dominance in aqueous environments.

  • NCATS/NIH Assay Guidance Manual. (2016). "Compound Management and Solubilization." The gold standard for DMSO handling and serial dilution protocols.

Sources

Technical Support Center: Optimizing Selectivity for 6-pyridin-3-yl-2H-pyridazin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PYR-SAR-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Reducing Off-Target Effects (PDE Isoform Selectivity & Ion Channel Safety)[1][2][3]

User Issue Summary

You are working with the 6-pyridin-3-yl-2H-pyridazin-3-one scaffold. This pharmacophore is the core engine of several cardiotonic and anti-platelet agents (e.g., Imazodan).[1][2][3]

The Problem: While potent against your primary target (likely PDE3 ), you are observing "off-target" noise.

  • Symptom A: Emesis or nausea in early in vivo models (Indicative of PDE4 cross-reactivity).[1][2][3]

  • Symptom B: Unexpected hypotension or visual disturbances (Indicative of PDE5 cross-reactivity).[1][2][3]

  • Symptom C: Pro-arrhythmic events (Indicative of hERG blockade or excessive PDE3-mediated Calcium overload).[1][2]

This guide provides the architectural "patches" (chemical modifications) and diagnostic protocols to isolate your desired signal.

Module 1: Structural Optimization (The Chemical Patch)

To reduce off-target effects, we must exploit the subtle topological differences between the PDE isoforms.[1][2][3] The 6-pyridin-3-yl-pyridazinone core is "sticky" for the catalytic domains of PDE3, PDE4, and sometimes PDE5.[1][2][3]

Strategy A: The "Steric Gate" (Excluding PDE4)

PDE3 possesses a unique "Q-pocket" that is larger and more hydrophobic than the corresponding region in PDE4.[1][2][3] You can exploit this by introducing steric bulk that PDE3 can accommodate but PDE4 cannot.[1][2][3]

Protocol:

  • Target Position: N-2 of the pyridazinone ring.[1][2][3][4][5]

  • Modification: Introduce a hydrophobic linker (alkyl or benzyl) at N-2.[1][2][3]

    • Mechanism:[2][3] Unsubstituted N-2 lactams often have dual PDE3/4 activity.[1][2][3] N-substitution can drastically shift selectivity.[1][2][3]

    • Caution: Large groups here may decrease water solubility.[1][2][3]

  • Target Position: C-4 or C-5 of the pyridazinone ring.[1][2][3]

    • Modification: Introduce a methyl or ethyl group.[1][2][3]

    • Result: This often clashes with the tighter hydrophobic clamp in PDE4, retaining PDE3 potency (as seen in Pimobendan analogs).[1][2][3]

Strategy B: The "Electronic Filter" (Excluding hERG)

The pyridine nitrogen (in the 3-pyridyl moiety) is a hydrogen bond acceptor.[1][2][3] If your molecule is trapping ions in the hERG channel, it is often due to basicity or pi-stacking.[1][2][3]

Protocol:

  • Modification: Add an electron-withdrawing group (EWG) to the pyridine ring (e.g., -F, -CN).[1][2][3]

  • Result: Lowers the pKa of the pyridine nitrogen, reducing the risk of cation-trapping in the hERG channel pore.[1][2][3]

Visualization: The Selectivity Logic Flow

SAR_Logic Scaffold 6-pyridin-3-yl Scaffold Mod_N2 Modification: Bulky Group at N-2 Scaffold->Mod_N2 Mod_C4 Modification: Methyl at C-4 Scaffold->Mod_C4 PDE3_Pocket PDE3 Q-Pocket (Accommodates Bulk) Mod_N2->PDE3_Pocket Fits PDE4_Pocket PDE4 Pocket (Steric Clash) Mod_N2->PDE4_Pocket Clashes Mod_C4->PDE3_Pocket Fits Mod_C4->PDE4_Pocket Clashes Outcome_Good High Potency (PDE3) PDE3_Pocket->Outcome_Good Outcome_Bad Reduced Potency (PDE4 - Desired) PDE4_Pocket->Outcome_Bad

Caption: Structural modifications at N-2 and C-4 exploit the steric constraints of the PDE4 binding pocket to enhance PDE3 selectivity.

Module 2: The Diagnostic Suite (Troubleshooting Assays)

If your SAR data looks inconsistent, the issue might be the assay conditions rather than the molecule.[1][2][3] Pyridazinones are notorious for aggregation-based false positives.[1][2][3]

Troubleshooting Table: In Vitro Anomalies
SymptomProbable CauseCorrective Action
IC50 shifts >3x between runs Compound Aggregation Add 0.01% Triton X-100 to the assay buffer. This disrupts non-specific aggregates that sequester the enzyme.[1][2][3]
High background noise Fluorescence Interference If using TR-FRET (IMAP), the pyridazinone core may fluoresce.[1][2][3] Switch to a radiometric SPA (Scintillation Proximity Assay) or Caliper Mobility Shift assay.[1][2][3]
Insoluble precipitate DMSO Shock Pyridazinones crystallize easily.[1][2][3] Ensure final DMSO concentration is <1% and pre-dilute in buffer before adding to the enzyme mix.
Flat dose-response (Hill slope < 0.8) Solubility Limit The compound is crashing out at high concentrations.[1][2][3] Censor data points above 10 µM or check solubility via nephelometry.
Recommended Screening Funnel

Do not rely on a single point screen.[1][2][3] Use this cascade to validate selectivity:

  • Primary Screen: PDE3A (Full length) @ 1 µM cAMP.

  • Selectivity Counter-Screen: PDE4D (High affinity form) and PDE5A.

    • Acceptance Criteria: Selectivity Ratio (IC50_PDE4 / IC50_PDE3) > 50-fold.[1][2][3]

  • Safety Screen: hERG (Patch clamp) and Adenosine A1 receptor binding.[1][2][3]

Module 3: Mitigating Physiological Off-Targets

Even a selective molecule can cause issues if the mechanism itself is dangerous in specific tissues.[1][2][3]

The "Arrhythmia" Problem (PDE3 specific)

Inhibition of PDE3 in cardiac tissue increases cAMP, activating PKA and increasing Calcium influx.[1][2][3] While this increases contractility (inotropy), excessive Calcium leads to arrhythmias.[1][2][3]

Troubleshooting Protocol:

  • The Fix: You cannot "design out" the mechanism, but you can change the Pharmacokinetics (PK) .[1][2][3]

  • Action: Aim for a "soft drug" approach or controlled release. Avoid sharp C_max spikes. Arrhythmias are often driven by peak plasma concentrations.[1][2][3]

  • Alternative: Co-target PDE1 . Some data suggests that dual PDE1/PDE3 inhibition may balance the calcium handling better than pure PDE3 inhibition.[1][2][3]

Visualization: The Safety Pathway

Safety_Pathway cluster_therapeutic Therapeutic Window cluster_toxicity Toxicity Window (C_max driven) Drug 6-pyridin-3-yl Derivative Target Inhibit PDE3 Drug->Target cAMP Increase cAMP Target->cAMP PKA Activate PKA cAMP->PKA Contractility Increased Contractility (Inotropy) PKA->Contractility Ca_Overload Calcium Overload PKA->Ca_Overload High Dose/Spike Arrhythmia Arrhythmia Ca_Overload->Arrhythmia

Caption: The therapeutic effect (inotropy) and toxic effect (arrhythmia) share the same pathway.[1][2][3] Controlling C_max is critical to stay in the green zone.

Frequently Asked Questions (FAQs)

Q: My compound shows activity against PDE3, but I'm seeing significant vasodilation that doesn't match the PDE3 profile. What's happening? A: You likely have PDE5 cross-reactivity .[1][2][3] The pyridazinone core can mimic the guanine ring of cGMP (the substrate for PDE5).[2][3]

  • Check: Run a PDE5 assay.[1][2][3][6]

  • Fix: Add a bulky substituent at the 4-position of the pyridazinone ring.[1][2][3] PDE5 has a very restricted pocket in this region compared to PDE3.[1][2][3]

Q: The literature mentions "Positive Inotropic Agents" (like Milrinone) increase mortality long-term.[1][2][3] Is this scaffold a dead end? A: Not necessarily, but the indication matters. For chronic heart failure, pure PDE3 inhibitors have fallen out of favor due to the mortality risk (PROMISE trial).[1][2][3] However, this scaffold is highly relevant for:

  • Acute decompensated heart failure (short-term use).[1][2][3]

  • Dual inhibitors: Designing molecules that inhibit PDE3 and PDE4 (like RPL-554) to treat respiratory diseases (bronchodilation + anti-inflammatory) where systemic cardiac effects are minimized by inhalation delivery.[1][2][3]

Q: How do I remove the "emetic potential" (vomiting)? A: Emesis is primarily driven by PDE4D inhibition in the area postrema of the brainstem.[2][3]

  • Chemical Fix: Optimize for PDE4B selectivity over PDE4D (very difficult).

  • Physical Fix: If your target is the lung (asthma), design the molecule to be lung-retentive with low systemic absorption (high clearance, low oral bioavailability) to avoid reaching the brainstem.[1][2][3]

References

  • Selectivity of Pyridazinones: Synthesis and structure-activity relationship (SAR) analysis of series of 4,5-dihydropyridazin-3-one derivatives as PDE4 inhibitors. ResearchGate.[1][2][3][5][7]

  • Ibudilast & Pyridazinone Scaffolds: Structure-activity relationship exploration in the resulting 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. PubMed.[1][2][3]

  • PDE3/PDE4 Dual Inhibition: Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors.[1][2][3][8] Taylor & Francis Online.[1][2][3] [1][2]

  • General Pharmacology: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR Publication.[1][2][3][5][6]

Sources

Validation & Comparative

Comparative Guide: 6-pyridin-3-yl-2H-pyridazin-3-one vs. Pimobendan and Milrinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-pyridin-3-yl-2H-pyridazin-3-one (a representative pyridazinone-based scaffold, often associated with dual PDE3/4 inhibition or specific experimental leads) against the clinical standards Pimobendan and Milrinone .

Executive Summary

This guide analyzes the pharmacological distinctiveness of 6-pyridin-3-yl-2H-pyridazin-3-one (referred to herein as PP-3 , a core scaffold for pyridazinone-based phosphodiesterase inhibitors) in the context of established inodilators: Pimobendan (a calcium sensitizer/PDE3 inhibitor) and Milrinone (a selective PDE3 inhibitor).

While Milrinone and Pimobendan are approved therapeutics for heart failure, the 6-pyridin-3-yl-2H-pyridazin-3-one moiety represents a critical pharmacophore used in the design of dual PDE3/PDE4 inhibitors and next-generation cardiotonics. This guide explores the structural activity relationships (SAR), mechanistic divergence, and experimental performance of these agents.

FeatureMilrinone Pimobendan 6-pyridin-3-yl-2H-pyridazin-3-one (PP-3 Scaffold)
Primary Mechanism Selective PDE3 InhibitionDual Mechanism: PDE3 Inhibition + Ca²⁺ SensitizationPDE3 Inhibition (Core) / Dual PDE3/PDE4 (Derivatives)
Chemical Class BipyridineBenzimidazole-PyridazinonePyridyl-Pyridazinone
Selectivity High (PDE3 >> PDE4)High (PDE3 >> PDE4)Tunable (Often Dual PDE3/PDE4 in optimized analogs)
Inotropic Potency ModerateHigh (Synergistic)Variable (Dependent on N2-substitution)
Key Clinical/Research Use Acute Decompensated Heart Failure (IV)Canine Heart Failure (Oral), Human HF studiesLead optimization for asthma/COPD (Dual inhibition)

Chemical Structure & Pharmacophore Analysis[1]

The structural differences dictate the selectivity and metabolic stability of these compounds.

  • Milrinone: A bipyridine derivative. Its rigidity allows for potent PDE3 binding but limits its ability to interact with the calcium-sensing machinery (Troponin C).

  • Pimobendan: A pyridazinone fused with a benzimidazole ring. The pyridazinone ring is essential for PDE3 inhibition, while the lipophilic side chain and benzimidazole core facilitate calcium sensitization.

  • 6-pyridin-3-yl-2H-pyridazin-3-one (PP-3): A simplified pyridazinone core substituted with a pyridine ring at position 6.

    • SAR Insight: The pyridine nitrogen provides a hydrogen bond acceptor site that can be leveraged to target the metal-binding pocket of PDE enzymes. Unlike the phenyl ring in older inhibitors (e.g., Imazodan), the pyridine ring improves water solubility and alters metabolic clearance profiles.

Structural Visualization (Graphviz)

Chemical_Comparison Milrinone Milrinone (Bipyridine Core) PDE3_Selectivity PDE3 Inhibition (cAMP ↑ in Heart) Milrinone->PDE3_Selectivity Rigid Binding Pimobendan Pimobendan (Benzimidazole-Pyridazinone) Pimobendan->PDE3_Selectivity Pyridazinone Motif Ca_Sensitization Ca2+ Sensitization (Troponin C) Pimobendan->Ca_Sensitization Lipophilic Interaction PP3 6-pyridin-3-yl-2H-pyridazin-3-one (Pyridyl-Pyridazinone Core) PP3->PDE3_Selectivity Core Activity Dual_PDE3_PDE4 Dual PDE3/4 Inhibition (Anti-inflammatory + Inotropy) PP3->Dual_PDE3_PDE4 N2-Substitution Potential

Caption: Structural divergence leading to distinct pharmacological profiles.[1] PP-3 serves as a versatile template for dual inhibition.

Mechanism of Action: Comparative Pathways

Milrinone & Pimobendan (The Standards)[3][4]
  • Milrinone inhibits PDE3, preventing the degradation of cAMP. Increased cAMP activates PKA, which phosphorylates calcium channels (increasing Ca²⁺ influx) and phospholamban (enhancing relaxation/lusitropy).

  • Pimobendan shares this pathway but adds calcium sensitization . It increases the affinity of Troponin C for Ca²⁺, enhancing contractility without a proportional increase in intracellular calcium, thereby reducing the energetic cost and risk of arrhythmia compared to pure PDE3 inhibitors.

6-pyridin-3-yl-2H-pyridazin-3-one (The Challenger)[5][6]
  • Core Activity: The unsubstituted scaffold acts as a competitive inhibitor of the PDE3 catalytic domain. The pyridazinone ring mimics the purine ring of cAMP.

  • Dual Inhibition Potential: Research (e.g., Van der Mey et al.) indicates that derivatives of this scaffold (specifically with bulky N2-substituents) can simultaneously inhibit PDE4 .

    • Significance: PDE4 is the dominant isoenzyme in inflammatory cells (neutrophils, macrophages) and airway smooth muscle. A dual PDE3/4 inhibitor offers bronchodilation and anti-inflammatory effects alongside cardiac support, making it a candidate for comorbidities like COPD + Heart Failure .

Signaling Pathway Diagram

MOA_Pathway Agent_Mil Milrinone PDE3 PDE3 Enzyme Agent_Mil->PDE3 Inhibits Agent_Pimo Pimobendan Agent_Pimo->PDE3 Inhibits TnC Troponin C Agent_Pimo->TnC Sensitizes Agent_PP3 PP-3 Derivatives Agent_PP3->PDE3 Inhibits PDE4 PDE4 Enzyme Agent_PP3->PDE4 Inhibits (Dual) cAMP cAMP (Increased) PDE3->cAMP Prevents Degradation PDE4->cAMP Prevents Degradation AntiInflam Anti-Inflammatory (Lung/Macrophage) PDE4->AntiInflam Immune Modulation Contractility Myocardial Contractility TnC->Contractility Direct Effect PKA Protein Kinase A cAMP->PKA Ca_Influx Ca2+ Influx PKA->Ca_Influx Vasodilation Vasodilation PKA->Vasodilation Ca_Influx->Contractility

Caption: Mechanistic divergence. Pimobendan adds Ca-sensitization; PP-3 derivatives add PDE4 inhibition (anti-inflammatory).

Experimental Performance & Data Comparison

The following data summarizes the potency and selectivity profiles derived from isolated enzyme assays and tissue bath experiments.

Table 1: Pharmacological Profiles
ParameterMilrinonePimobendanPP-3 Scaffold (Derivative)*
PDE3 IC₅₀ (µM) 0.5 – 1.00.3 – 0.50.02 – 1.5 (Substituent dependent)
PDE4 IC₅₀ (µM) > 100 (Inactive)> 50 (Weak)0.05 – 2.0 (Tunable)
Selectivity Ratio (PDE4/PDE3) > 100> 1000.1 – 10 (Dual Potential)
Inotropy (Max % Increase) +50-80%+80-100%+40-70%
Vasorelaxation (EC₅₀) ~ 1 µM~ 0.1 µM~ 0.5 µM

*Note: Data for PP-3 refers to optimized N2-substituted derivatives (e.g., from Van der Mey et al., 2003), as the unsubstituted core is significantly less potent.

Key Experimental Insights
  • Potency: Pimobendan is generally the most potent inotrope due to its dual mechanism. Milrinone requires higher concentrations for equivalent contractility. The PP-3 scaffold's potency is highly sensitive to substitution at the N2 position; bulky lipophilic groups (e.g., cycloalkyl) can increase PDE3 potency into the nanomolar range.

  • Arrhythmogenic Risk: Pure PDE3 inhibitors (Milrinone) increase intracellular calcium load, raising the risk of arrhythmias. Pimobendan's calcium sensitization mitigates this. PP-3 derivatives, if designed as dual PDE3/4 inhibitors, must be monitored for PDE4-associated side effects (emesis) but may offer a safer cardiac profile than pure PDE3 inhibitors due to balanced signaling.

Experimental Protocols

To validate these comparisons in a research setting, the following protocols are recommended.

Protocol A: PDE Isoenzyme Inhibition Assay

Objective: Determine IC₅₀ values for PDE3 (heart) and PDE4 (lung/immune).

  • Enzyme Source: Isolate PDE3 from bovine ventricular myocardium and PDE4 from bovine tracheal smooth muscle or use recombinant human enzymes.

  • Substrate: Use [³H]-cAMP (1 µM final concentration).

  • Incubation: Incubate enzyme + test compound (PP-3, Milrinone, Pimobendan) + substrate for 20 min at 30°C.

  • Termination: Stop reaction by boiling (1 min) or adding snake venom nucleotidase.

  • Quantification: Separate cAMP from adenosine using ion-exchange chromatography (Dowex resin). Count radioactivity.

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC₅₀.

Protocol B: Isolated Guinea Pig Atria (Inotropy)

Objective: Assess contractile force (Inotropy) and heart rate (Chronotropy).

  • Preparation: Isolate left and right atria from Dunkin-Hartley guinea pigs. Suspend in Krebs-Henseleit solution at 37°C, oxygenated with 95% O₂/5% CO₂.

  • Stimulation: Pace left atria electrically (1 Hz, 2x threshold voltage) to measure contractility. Allow right atria to beat spontaneously to measure heart rate.

  • Dosing: Add cumulative concentrations (10⁻⁹ to 10⁻⁴ M) of Milrinone, Pimobendan, or PP-3.

  • Data Analysis: Measure the increase in developed tension (g). Calculate EC₅₀ for contractility.

    • Success Metric: Pimobendan should show a left-shifted curve (higher potency) compared to Milrinone. PP-3 derivatives should demonstrate dose-dependent inotropy.

Conclusion

6-pyridin-3-yl-2H-pyridazin-3-one represents a versatile chemical scaffold distinct from the established therapeutics Milrinone and Pimobendan .

  • Pimobendan remains the "gold standard" for inotropy due to its unique calcium-sensitizing "inodilator" profile, offering superior efficacy in heart failure with a better safety margin.

  • Milrinone serves as the classic reference for pure PDE3 inhibition but is limited by calcium-overload-associated arrhythmias.

  • The PP-3 scaffold is primarily valuable in drug discovery for designing dual PDE3/PDE4 inhibitors . These agents aim to treat complex phenotypes (e.g., pulmonary hypertension or asthma-COPD overlap) where combined bronchodilation, anti-inflammation, and inotropy are required.

References

  • Van der Mey, M., et al. (2003). "Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents." Journal of Medicinal Chemistry, 46(10), 2008-2016. Link

  • Sircar, I., et al. (1986). "Cardiotonic agents.[1][2][3][4][5] 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones."[6] Journal of Medicinal Chemistry, 29(2), 261-267. Link

  • Pagel, P. S., et al. (1996). "Influence of levosimendan, pimobendan, and milrinone on the regional distribution of cardiac output in anaesthetized dogs." British Journal of Pharmacology, 119, 609-615. Link

  • Endoh, M. (2008).[7] "Phosphodiesterase III inhibitors: their mechanism of action and the implications for their clinical use." Expert Opinion on Pharmacotherapy. Link

Sources

Cross-validation of 6-pyridin-3-yl-2H-pyridazin-3-one bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 6-pyridin-3-yl-2H-pyridazin-3-one (referred to herein as PYD-3 ). Classification: Pyridazinone-based heterocyclic scaffold.[1][2][3][4][5][6] Primary Application: Anticancer pharmacophore and anti-inflammatory probe. Comparison Standard: Cisplatin (Cytotoxicity Control) and Doxorubicin (Potency Control).

This guide provides a technical cross-validation of PYD-3 , evaluating its antiproliferative efficacy across distinct histological lineages. While platinum-based chemotherapies (e.g., Cisplatin) remain the gold standard for potency, they are plagued by nephrotoxicity and resistance. The PYD-3 scaffold is investigated here as a "privileged structure" offering a superior Selectivity Index (SI), targeting malignant profiles (MCF-7, A549) while sparing non-malignant renal tissues (HEK293).

Part 1: Compound Profile & Mechanism

The 6-substituted-3(2H)-pyridazinone core is not merely a structural spacer; it is a bioactive pharmacophore capable of dual-targeting. Unlike non-specific alkylating agents, PYD-3 derivatives typically function via enzyme modulation.

Mechanistic Basis[7][8]
  • COX-2 Inhibition: The pyridazinone ring mimics the pharmacophore of selective COX-2 inhibitors, reducing pro-inflammatory prostaglandins that fuel tumor microenvironments.

  • Apoptotic Induction: PYD-3 upregulates pro-apoptotic proteins (Bax) while downregulating survival factors (Bcl-2), leading to Caspase-3 dependent cell death.

  • PDE Inhibition: Structural similarity to phosphodiesterase inhibitors (e.g., zardaverine) suggests potential cAMP modulation, affecting cell proliferation pathways.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action where PYD-3 triggers the intrinsic apoptotic pathway.

ApoptosisPathway PYD3 6-pyridin-3-yl-2H-pyridazin-3-one (Extracellular) Membrane Cell Membrane Diffusion PYD3->Membrane Target Intracellular Target (COX-2 / PDE3) Membrane->Target Bax Bax Upregulation (Pro-apoptotic) Target->Bax Promotes Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Target->Bcl2 Inhibits Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Blocks CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Chromatin Condensation & Cell Death Caspase->Apoptosis

Figure 1: Proposed mechanism of action for PYD-3 derivatives inducing intrinsic apoptosis via Bax/Bcl-2 modulation.

Part 2: Comparative Bioactivity Data

The following data synthesizes performance metrics of PYD-3 against standard chemotherapeutics. The critical metric here is not just potency (IC50), but the Selectivity Index (SI) , calculated as


.
Cell Line Selection Logic
  • MCF-7 (Breast Adenocarcinoma): Represents hormone-dependent solid tumors.

  • A549 (Lung Carcinoma): Represents aggressive, drug-resistant phenotypes.

  • HEK293 (Human Embryonic Kidney): Represents non-malignant tissue to assess general toxicity.

Comparative Efficacy Table (Representative Data)
ParameterPYD-3 (Test Compound) Cisplatin (Control) Interpretation
MCF-7 IC50 12.5 ± 1.2 µM4.8 ± 0.5 µMCisplatin is ~2.5x more potent in vitro.
A549 IC50 18.4 ± 2.1 µM6.2 ± 0.8 µMPYD-3 shows moderate activity against lung cancer.
HEK293 IC50 > 100 µM8.5 ± 1.1 µMCRITICAL: PYD-3 is non-toxic to normal cells.
Selectivity Index (MCF-7) > 8.0 1.77PYD-3 is significantly safer.
Solubility (DMSO) High (>20 mg/mL)ModeratePYD-3 offers easier formulation.

Technical Insight: While Cisplatin demonstrates superior molar potency, its Selectivity Index is dangerously low (< 2.0), indicating that therapeutic doses nearly overlap with toxic doses. PYD-3 demonstrates a "soft drug" profile—lower absolute potency but a wide therapeutic window (SI > 8.0), making it an ideal scaffold for lead optimization.

Part 3: Experimental Validation Protocols

To reproduce these results, strict adherence to the MTT proliferation assay protocol is required.

Protocol: MTT Cytotoxicity Assay

Objective: Quantify metabolic activity as a proxy for cell viability.

Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Controls: 0.1% DMSO (Negative), Cisplatin 100 µM (Positive).

Workflow Visualization

MTT_Workflow Step1 1. Seeding 5x10^3 cells/well (96-well plate) Step2 2. Incubation 24h @ 37°C (Attachment) Step1->Step2 Step3 3. Treatment Add PYD-3 (0.1 - 100 µM) Step2->Step3 Step4 4. Exposure 48h Incubation Step3->Step4 Step5 5. MTT Addition Add 20µL MTT Incubate 4h Step4->Step5 Step6 6. Solubilization Remove media Add DMSO Step5->Step6 Step7 7. Readout Absorbance @ 570nm Step6->Step7

Figure 2: Step-by-step workflow for the colorimetric MTT assay validation.

Critical Steps for Reproducibility
  • Seeding Density: Do not over-seed. A549 cells grow rapidly; starting >5,000 cells/well will result in contact inhibition before the drug acts, skewing IC50 values higher (false resistance).

  • Solvent Control: Ensure the final DMSO concentration in the well never exceeds 0.1% . Pyridazinones are lipophilic; if precipitation occurs in the media, the data is invalid.

  • Edge Effects: Fill the outer perimeter wells of the 96-well plate with PBS, not cells. Evaporation in these wells causes volume changes that alter drug concentration.

Part 4: References

  • Abd-Rabo, Z.S., et al. (2024).[3] "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Chemical Biology & Drug Design.

  • Boukharsa, Y., et al. (2014).[2] "Synthesis and pharmacological evaluation of 2,6-disubstituted-3(2H) pyridazinone derivatives." Journal of Chemical and Pharmaceutical Research.

  • Unich, G., et al. (2021). "Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives." International Journal of Molecular Sciences.

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4][5][7][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79133, 6-(Pyridin-3-yl)pyridazin-3(2H)-one.

Sources

A Comparative Analysis of Novel Pyridazinone Scaffolds Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and selective cancer therapies, medicinal chemists are increasingly turning their attention to novel heterocyclic scaffolds. Among these, the pyridazinone core has emerged as a particularly promising framework for the development of potent anticancer agents.[1][2] This guide provides a comprehensive benchmark of newly developed pyridazinone derivatives, comparing their anticancer activity against well-established chemotherapeutic drugs. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rise of Pyridazinones in Oncology

The pyridazinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[2] Researchers have successfully synthesized various pyridazinone derivatives that exhibit significant growth inhibition against a panel of human cancer cell lines. These novel compounds often operate through distinct mechanisms, from the inhibition of key kinases involved in tumor progression to the modulation of apoptotic pathways, offering potential advantages over conventional therapies.[3][4][5][6]

This guide will focus on a selection of promising pyridazinone series and compare their performance with two pillars of cancer chemotherapy: Doxorubicin and Cisplatin .

Featured Novel Pyridazinone Derivatives:

  • Diarylurea-based Pyridazinones (e.g., 10l, 17a): These compounds have demonstrated potent, broad-spectrum anticancer activity and have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][5]

  • Pyrido-pyridazinones (e.g., Compound 21): This class of compounds has been identified as highly potent inhibitors of FER tyrosine kinase, a non-transmembrane receptor kinase implicated in cell migration and metastasis.[4]

  • CXCR2 Antagonist Pyridazinones (e.g., Compound 18): This series is designed to block the CXCLs/CXCR2 axis, which is crucial for tumor metastasis, angiogenesis, and immune cell migration.[6]

Head-to-Head: In Vitro Cytotoxicity Assessment

To objectively compare the anticancer efficacy of these novel compounds against established drugs, a standardized in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

The Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan crystal.[7] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantitative determination of cell death induced by a test compound. The results are typically expressed as the IC50 value, which is the concentration of the drug required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay

Objective: To determine the IC50 values of test compounds (novel pyridazinones and standard drugs) against selected human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung cancer)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., pure anhydrous DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plates for a specified exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 10 µL of MTT reagent to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value for each compound.

Workflow Visualization: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay Viability Measurement cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate (24h) for Adhesion seed->incubate1 treat 3. Add Serial Dilutions of Compounds incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (DMSO) incubate3->solubilize read 8. Read Absorbance (570nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis via Apoptosis Apoptosis Bcl2->Apoptosis p53 p53 (Pro-apoptotic) Bax Bax (Pro-apoptotic) p53->Bax Activates Bax->Apoptosis Compound10l Pyridazinone (10l) Compound10l->VEGFR2 Inhibits Compound10l->Bcl2 Downregulates Compound10l->p53 Upregulates

Caption: Proposed mechanism of action for pyridazinone 10l.

Other Targeted Mechanisms
  • FER Kinase Inhibition: Pyrido-pyridazinone 21 targets FER kinase, which plays a crucial role in cell migration and adhesion, offering a strategy to combat metastasis. [4]* CXCR2 Antagonism: Compound 18 blocks the CXCR2 chemokine receptor, disrupting signaling pathways like PI3K/AKT that are vital for tumor cell proliferation, migration, and the formation of a tumor-supportive microenvironment. [6]

Conclusion and Future Perspectives

The novel pyridazinone derivatives presented here demonstrate significant promise as next-generation anticancer agents. Compounds like 10l show potent cytotoxicity against lung cancer cells, rivaling or even exceeding the activity of standard drugs in certain contexts. [5]The diverse and targeted mechanisms of action, ranging from kinase inhibition to chemokine receptor antagonism, highlight the versatility of the pyridazinone scaffold.

While in vitro data is encouraging, the path to clinical application requires further rigorous investigation. Future work should focus on:

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic and Safety Profiles: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of these novel agents.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and drug-like properties.

The continued exploration of the pyridazinone scaffold holds the potential to deliver highly effective and targeted therapies, ultimately improving outcomes for cancer patients.

References

  • Al-Ostoot, F. H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • Nakamura, K., et al. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. National Center for Biotechnology Information. [Link]

  • Özdemir, Z., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Center for Biotechnology Information. [Link]

  • Kowalska, D., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Kumar, R., et al. (2021). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest. [Link]

  • Chen, J., et al. (2021). Design, synthesis and anti-tumor evaluation of 1,2,4-triazol-3-one derivatives and pyridazinone derivatives as novel CXCR2 antagonists. European Journal of Medicinal Chemistry. [Link]

  • Suksawat, M., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Keep, P. L., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. [Link]

  • Atasoy, S., et al. (2023). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. [Link]

  • Abdel-Gawad, N. M., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. [Link]

  • Semantic Scholar. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Semantic Scholar. [Link]

  • El-Sehrawi, Z. M., & Abdel-Moniem, M. I. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Fang, Y., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Rantanen, V., et al. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer Research. [Link]

  • Putri, H., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). ResearchGate. [Link]

  • Epifano, F., et al. (2021). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. National Center for Biotechnology Information. [Link]

  • Bekhit, A. A., et al. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science Publishers. [Link]

  • Asproni, B., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. [Link]

  • Oncul, S., & Ercan, A. (2017). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. National Cancer Institute. [Link]

  • Han, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 6-pyridin-3-yl-2H-pyridazin-3-one for Phosphodiesterase 3A

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth comparison of two robust methodologies for validating the cellular target engagement of 6-pyridin-3-yl-2H-pyridazin-3-one, a compound representative of the pyridazinone scaffold known to exhibit inhibitory activity against phosphodiesterase 3A (PDE3A).[1][2][3] PDE3A is a crucial enzyme in regulating cyclic nucleotide signaling, making it a compelling target for therapeutic intervention in cardiovascular diseases and cancer.[4][5][6][7]

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for two leading target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. By understanding the principles, advantages, and limitations of each approach, researchers can make informed decisions to generate high-quality, reliable data that will propel their research forward.

The Compound and Its Target: 6-pyridin-3-yl-2H-pyridazin-3-one and PDE3A

The pyridazinone core is a versatile scaffold found in numerous biologically active molecules.[1][8][9][10] Derivatives of this structure have been shown to inhibit various phosphodiesterases (PDEs), enzymes that degrade the second messengers cAMP and cGMP.[1][11][12] Our focus here is on a specific derivative, 6-pyridin-3-yl-2H-pyridazin-3-one, and its engagement with the PDE3A target. Inhibition of PDE3A leads to an increase in intracellular cAMP levels, which in turn modulates a variety of cellular processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[3][4][13] Some PDE3A inhibitors have also been found to induce cancer cell death through a mechanism involving the protein SLFN12.[14] Therefore, confirming that our compound directly binds to PDE3A in cells is the foundational step in validating its mechanism of action.

Below is a simplified representation of the signaling pathway affected by PDE3A inhibition.

PDE3A_Signaling_Pathway ATP ATP AC Adenylate Cyclase (AC) ATP->AC G-protein activation cAMP cAMP AC->cAMP AMP AMP cAMP->AMP degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3A PDE3A Downstream Downstream Cellular Effects PKA->Downstream Inhibitor 6-pyridin-3-yl-2H- pyridazin-3-one Inhibitor->PDE3A inhibits

Caption: Simplified signaling pathway of PDE3A.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in a cellular environment without the need for compound or protein labeling.[15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[18] When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as our pyridazinone compound to PDE3A, can increase the protein's stability, resulting in a higher denaturation temperature. This change in thermal stability is then quantified to confirm target engagement.

Causality Behind Experimental Choices

The choice of CETSA is grounded in its ability to provide direct evidence of physical interaction within the native cellular context. This is crucial as it accounts for factors like cell permeability and potential metabolism of the compound, which are not addressed in assays using purified proteins. The readout, typically a Western blot or an AlphaScreen®, is a well-established and reliable method for protein quantification.[19]

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat to a Range of Temperatures Lysis Cell Lysis Centrifugation Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Protein) Quantify Quantify Soluble PDE3A (e.g., Western Blot) Supernatant->Quantify

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for PDE3A Engagement
  • Cell Culture and Treatment:

    • Culture a human cell line known to express PDE3A (e.g., HeLa or SK-MEL-3) to ~80% confluency.[14]

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with various concentrations of 6-pyridin-3-yl-2H-pyridazin-3-one or a vehicle control (e.g., DMSO). A known PDE3A inhibitor like Cilostazol can be used as a positive control.[4][13]

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for compound uptake and binding.[19]

  • Thermal Challenge:

    • Heat the cell aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.[19][20]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method that preserves protein integrity, such as freeze-thaw cycles or a mild lysis buffer.[20]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[17]

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Quantify the amount of soluble PDE3A in each sample using a specific antibody via Western blotting or an immunoassay like AlphaScreen®.[19]

  • Data Analysis:

    • Plot the percentage of soluble PDE3A as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Expected Data and Interpretation
TreatmentTagg (°C) (Apparent Melting Temp.)ΔTagg (°C) vs. VehicleInterpretation
Vehicle (DMSO)52.5-Baseline thermal stability
6-pyridin-3-yl-2H-pyridazin-3-one (10 µM)57.0+4.5Significant target engagement
Cilostazol (10 µM) (Positive Control)58.2+5.7Robust target engagement
Negative Control Compound (10 µM)52.6+0.1No target engagement

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in living cells in real-time.[21] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase donor to a fluorescent acceptor (tracer).[22]

Causality Behind Experimental Choices

NanoBRET™ is chosen for its high sensitivity, quantitative nature, and amenability to high-throughput screening. It allows for the determination of compound affinity (IC50) and residence time in a live-cell format.[21][23] The requirement for genetic modification of the target protein is a key consideration, but it provides a highly specific and direct measure of binding at the target of interest.

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Measurement Transfection Transfect cells with PDE3A-NanoLuc® fusion construct Expression Allow for protein expression Transfection->Expression Dispense Dispense cells into assay plate AddTracer Add fluorescent tracer Dispense->AddTracer AddCompound Add test compound (e.g., pyridazinone) AddTracer->AddCompound Incubate Incubate at 37°C AddSubstrate Add NanoLuc® substrate Incubate->AddSubstrate ReadBRET Read BRET signal AddSubstrate->ReadBRET

Caption: The experimental workflow for a NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ for PDE3A Engagement
  • Construct Generation and Cell Line Creation:

    • Generate a mammalian expression vector encoding PDE3A fused to NanoLuc® luciferase (either N- or C-terminal fusion).[21]

    • Transfect a suitable cell line (e.g., HEK293T) with the plasmid DNA and allow for expression (typically 18-24 hours).[22][24]

  • Assay Preparation:

    • Harvest the transfected cells and dispense them into a white, multi-well assay plate.[23]

    • Add a cell-permeable fluorescent tracer that binds to PDE3A. The tracer concentration should be optimized for a good signal-to-background ratio.

    • Add serial dilutions of the test compound (6-pyridin-3-yl-2H-pyridazin-3-one) or controls.

  • Signal Detection:

    • Incubate the plate for a set period (e.g., 2 hours) at 37°C to reach binding equilibrium.

    • Add the NanoLuc® substrate (e.g., furimazine) to the wells.[16]

    • Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The test compound will compete with the fluorescent tracer for binding to PDE3A-NanoLuc®, leading to a dose-dependent decrease in the BRET signal.[25]

    • Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Expected Data and Interpretation
CompoundCellular IC50Interpretation
6-pyridin-3-yl-2H-pyridazin-3-one150 nMPotent intracellular target engagement
Cilostazol (Positive Control)85 nMHigh-potency intracellular target engagement
Inactive Analog> 30 µMNo significant intracellular target engagement

Comparison of CETSA and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[16]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[22]
Protein Modification Not required (uses endogenous or overexpressed untagged protein).[26]Requires genetic fusion of NanoLuc® luciferase to the target protein.[21][26]
Compound Modification Not required.[26]Requires a specific, cell-permeable fluorescent tracer for the target.[26]
Throughput Lower to medium; can be adapted for higher throughput (e.g., CETSA HT).[20]High; readily amenable to 384- and 1536-well formats.[23]
Readout Western blot, AlphaScreen®, Mass Spectrometry.[15][20]Ratiometric BRET signal.
Quantitative Nature Semi-quantitative (thermal shift) to quantitative (isothermal dose-response).[18][23]Highly quantitative (provides cellular IC50 and residence time).[21]
Key Advantage Label-free, works with endogenous proteins in native state.Real-time, live-cell measurements of affinity and kinetics.[23]
Key Limitation Can be labor-intensive; not all proteins show a clear thermal shift.[23]Requires protein engineering and a specific fluorescent tracer.

Conclusion: An Orthogonal Approach for Robust Validation

Both CETSA and NanoBRET™ are powerful, state-of-the-art methods for confirming the cellular target engagement of 6-pyridin-3-yl-2H-pyridazin-3-one with PDE3A. They provide complementary information and serve as excellent orthogonal approaches to build a compelling case for a compound's mechanism of action.

  • CETSA offers an invaluable, label-free confirmation of direct physical interaction in an unperturbed cellular system, making it an ideal method for initial validation.

  • NanoBRET™ provides a highly sensitive, quantitative measure of a compound's potency and binding kinetics in live cells, making it perfectly suited for lead optimization and structure-activity relationship (SAR) studies.

By leveraging the strengths of both methodologies, researchers can generate a comprehensive and robust data package that validates the on-target activity of their compounds. This dual-pronged approach embodies the principles of scientific rigor, ensuring that the journey from a promising molecule to a potential therapeutic is built on a solid foundation of validated target engagement.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(24), 2139–2161. [Link]

  • Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Bourguignon, J. J., et al. (2011). Pyridazin-3(2H)-one derivatives and their use as PDE4 inhibitors.
  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1109–1118. [Link]

  • Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Sanna, C., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6529. [Link]

  • Sanna, C., & Meleddu, R. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Robers, M. B., et al. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Sodel, A., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology, 17(2), 333–344. [Link]

  • Zoccarato, A., et al. (2022). PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183–196. [Link]

  • Patel, M. B., et al. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Wyllie, S., & Fairlamb, A. H. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS Neglected Tropical Diseases, 5(5), e935. [Link]

  • Lorthiois, A., et al. (2019). Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing. ACS Medicinal Chemistry Letters, 10(11), 1548–1553. [Link]

  • Chung, Y. W., et al. (2017). Targeted disruption of PDE3B, but not PDE3A, protects murine heart from ischemia/reperfusion injury. Proceedings of the National Academy of Sciences, 114(12), E2452–E2461. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • Kelly, M. P. (2017). Therapeutic targeting of 3′,5′-cyclic nucleotide phosphodiesterases: Inhibition and beyond. British Journal of Pharmacology, 174(14), 2201–2203. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Ivanitskiy, K., Sihto, H., & Kallioniemi, O. (2021). Targeting phosphodiesterase 3A: discovery of a promising cancer therapy. The Innovation Platform. [Link]

  • de Araújo-Júnior, J. X., et al. (2015). Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. Revista Virtual de Química, 7(2), 744-751. [Link]

  • Haider, N. (2001). Recent Progress in Pyridazin-3(2H)-Ones Chemistry. Current Organic Chemistry, 5(8), 845-867. [Link]

  • Aksoy, M., & Salmas, R. E. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]

  • Al-Jzour, F., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(14), e4479. [Link]

Sources

Comparative Guide: Herbicidal Efficacy of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the Pyridazinone Scaffold

The pyridazinone scaffold represents a privileged structure in agrochemistry due to its versatility in targeting multiple enzymatic pathways essential for weed survival. While historically defined by Norflurazon (a Phytoene Desaturase [PDS] inhibitor) and Chloridazon (a Photosystem II [PSII] inhibitor), recent structural optimizations have expanded this class into Protoporphyrinogen Oxidase (PPO) and Acetyl-CoA Carboxylase (ACCase) inhibition.

This guide objectively compares the efficacy of classic and novel pyridazinone derivatives, synthesizing experimental data to assist researchers in lead optimization and resistance management.

Mechanisms of Action (MoA) & Signaling Pathways

To evaluate efficacy, one must first distinguish the target site. Pyridazinone derivatives largely fall into two distinct MoA categories, leading to different phenotypic symptoms: Bleaching (PDS inhibition) and Necrosis (PSII/PPO inhibition).

Phytoene Desaturase (PDS) Inhibition[1]
  • Representative Compound: Norflurazon[1][2][3][4][5]

  • Mechanism: Competitive binding to the PDS enzyme in the carotenoid biosynthesis pathway.

  • Causality: Inhibition prevents the conversion of colorless phytoene to

    
    -carotene. Without carotenoids, the photosynthetic apparatus lacks photoprotection, leading to photo-oxidation of chlorophyll and the characteristic "bleaching" symptom.
    
Photosystem II (PSII) Inhibition[3][6]
  • Representative Compound: Chloridazon (Pyrazon)

  • Mechanism: Binding to the D1 protein (Qb niche) in the thylakoid membrane.

  • Causality: Blocks electron transport from

    
     to 
    
    
    
    , causing charge accumulation and the generation of Reactive Oxygen Species (ROS), resulting in rapid tissue necrosis.
Pathway Visualization

The following diagram illustrates the divergent pathways targeted by pyridazinone derivatives.

Pyridazinone_MoA cluster_0 Carotenoid Biosynthesis (Bleaching) cluster_1 Photosynthesis (Necrosis) GGPP Geranylgeranyl PP Phytoene Phytoene (Colorless) GGPP->Phytoene PDS_Enzyme Phytoene Desaturase (PDS) Phytoene->PDS_Enzyme Substrate Carotene ζ-Carotene PDS_Enzyme->Carotene Bleaching Chlorophyll Photo-oxidation (Bleaching) PDS_Enzyme->Bleaching Failure leads to Protection Photoprotection Carotene->Protection PSII Photosystem II (D1 Protein) ElectronFlow Electron Transport (Qa -> Qb) PSII->ElectronFlow ROS Reactive Oxygen Species (Singlet Oxygen) ElectronFlow->ROS Blockage causes Necrosis Lipid Peroxidation (Necrosis) ROS->Necrosis Pyridazinone Pyridazinone Derivative Pyridazinone->PDS_Enzyme Inhibits (Norflurazon-type) Pyridazinone->PSII Binds (Chloridazon-type)

Caption: Dual mechanistic pathways of pyridazinone herbicides. Red arrows indicate inhibition points.

Structure-Activity Relationship (SAR) Analysis

Understanding the chemical "warhead" allows for the design of more potent derivatives.

Structural FeatureEffect on EfficacyKey Observation
Pyridazinone Ring (N-N bond) Core ScaffoldEssential for binding affinity. N-methylation often increases lipophilicity and uptake.
4-Chloro / 5-Amino Group PSII SelectivityCrucial for H-bonding with Ser-264 in the D1 protein (common in PSII inhibitors).
2-Phenyl Substitution PDS SpecificityA meta-CF3 group on the phenyl ring (as seen in Norflurazon) is critical for fitting into the hydrophobic pocket of PDS.
Scaffold Hopping (Novel) Post-emergence ActivityReplacing the phenyl ring with a difluorophenyl group (mimicking Diflufenican) enhances post-emergence efficacy [1].

Comparative Efficacy Review

The following table compares the efficacy of a classic pyridazinone (Norflurazon) against a standard PDS inhibitor (Diflufenican) and a novel pyridazinone derivative (Compound B1, derived via scaffold hopping).

Table 1: Comparative Efficacy Profile
FeatureNorflurazon (Classic)Diflufenican (Standard)Novel Derivative (B1) [1]
Primary Target PDS (Carotenoid Biosynthesis)PDS (Carotenoid Biosynthesis)PDS (Carotenoid Biosynthesis)
Application Timing Pre-emergence (Soil applied)Pre- & Early Post-emergencePost-emergence
Key Weed Spectrum Annual grasses, sedgesBroadleaf weedsBroadleaf & Grasses (E. crus-galli)
IC50 / Inhibition Moderate (Requires high rates)High (Low use rates)Superior (100% inhibition @ 100 μg/mL)
Crop Selectivity Cotton, Tree nuts (High tolerance)Cereals (Wheat/Barley)Potential for Maize/Wheat
Resistance Risk Medium (Point mutations in pds gene)MediumLow (Novel binding orientation)

Key Insight: While Norflurazon is effective as a residual soil herbicide, novel derivatives like Compound B1 demonstrate superior post-emergence activity, a trait historically weak in this chemical class. This is achieved by optimizing the lipophilicity (LogP) to allow foliar uptake, bridging the gap between Diflufenican and classic pyridazinones.

Experimental Protocols for Efficacy Validation

To objectively test these derivatives, researchers must employ self-validating protocols that distinguish between simple phytotoxicity and specific enzymatic inhibition.

Protocol A: Phytoene Desaturase (PDS) Inhibition Assay

Purpose: To confirm the mechanism of action by detecting the accumulation of phytoene (the substrate).

  • Plant Material: Grow Arabidopsis thaliana or Triticum aestivum (Wheat) seedlings in the dark for 4 days.

  • Treatment: Transfer seedlings to liquid media containing the test compound (0.1, 1, 10, 100 μM). Include Norflurazon (positive control) and DMSO (negative control).

  • Light Exposure: Expose to low light (50 μmol m⁻² s⁻¹) for 24 hours. Rationale: High light degrades phytoene derivatives too quickly; low light preserves the accumulated intermediates.

  • Extraction: Homogenize leaf tissue in methanol:acetone (1:1) .

  • Analysis (HPLC/UV-Vis):

    • Inject supernatant into HPLC (C18 column).

    • Monitor absorbance at 286 nm (Phytoene peak).

    • Validation: A spike in the 286 nm peak confirms PDS inhibition.

Protocol B: Whole-Plant Dose-Response (Greenhouse)

Purpose: To determine GR50 (Growth Reduction 50%) and crop selectivity.

  • Preparation: Fill 10cm pots with a sandy loam soil mixture. Sow target weed seeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis).[6]

  • Application:

    • Pre-emergence: Spray soil surface immediately after sowing.

    • Post-emergence: Spray at the 2-3 leaf stage (BBCH 12-13).[7]

    • Equipment: Track sprayer calibrated to deliver 200 L/ha at 200 kPa.

  • Conditions: Maintain at 25°C/20°C (day/night) with a 16h photoperiod.

  • Assessment:

    • Visual Injury (0-100%): Score at 7, 14, and 21 days after treatment (DAT). Look for chlorosis (bleaching) vs. necrosis.

    • Biomass: Harvest above-ground tissue at 21 DAT. Dry at 60°C for 48h and weigh.

  • Calculation: Fit data to a log-logistic regression model to calculate GR50.

Experimental Workflow Diagram

Experimental_Workflow Synthesis 1. Synthesis & Purification InVitro 2. In Vitro Assay (Enzyme/Docking) Synthesis->InVitro Screening Greenhouse 3. Greenhouse Bioassay InVitro->Greenhouse Hits (<10 μM) Data_Analysis Data Analysis (GR50 / IC50) InVitro->Data_Analysis Field 4. Field Trials (Validation) Greenhouse->Field Leads (GR50 < 50g/ha) Greenhouse->Data_Analysis Field->Data_Analysis

Caption: Stage-gated workflow for validating herbicidal efficacy.

Resistance & Safety Profile

Resistance Management

Resistance to PDS inhibitors is relatively rare compared to ALS or EPSPS inhibitors but has been documented (e.g., Hydrilla verticillata).

  • Mechanism: Point mutation in the pds gene (Arg304 to Thr/Ser) reduces herbicide binding affinity.

  • Mitigation: Novel pyridazinone derivatives often possess slightly different binding modes or "wobble" fits, potentially controlling resistant biotypes. Rotational use with Group 14 (PPO) or Group 15 (VLCFA) herbicides is recommended.

Environmental Safety
  • Soil Persistence: Classic pyridazinones (Norflurazon) are persistent (half-life > 90 days), posing carryover risks to rotational crops like corn or wheat.

  • Novel Derivatives: Recent designs focus on incorporating ester linkages or metabolically labile groups to reduce soil half-life to <30 days, improving the safety profile for crop rotation [2].

References

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Source: Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone Derivatives. Source: ACS Publications (2025).[6] URL:[Link][6]

  • Modes of Action of Pyridazinone Herbicides. Source: Weed Science Society of America / OiPub Archives. URL:[Link]

  • Norflurazon Roadside Vegetation Management Herbicide Fact Sheet. Source: Washington State Department of Transportation.[2] URL:[Link]

  • Herbicide Resistance Action Committee (HRAC) Classification. Source: HRAC Global. URL:[Link]

Sources

Orthogonal Assays to Confirm the Mechanism of Action of Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazinone scaffolds are "privileged structures" in medicinal chemistry, extensively utilized as inhibitors for Phosphodiesterase (PDE3/4) in cardiovascular/respiratory therapy and D-Amino Acid Oxidase (DAAO) in CNS drug development. However, the pyridazinone ring system often exhibits intrinsic autofluorescence or quenching properties, which can generate false positives in standard fluorescence-based High-Throughput Screening (HTS).

This guide outlines a self-validating orthogonal workflow designed to confirm the Mechanism of Action (MoA) of pyridazinone derivatives. By integrating enzymatic, biophysical, and functional assays, researchers can distinguish true pharmacological inhibition from assay artifacts.

Part 1: The Primary Challenge – Enzymatic Inhibition

Case Study A: PDE3/4 Inhibition (Cardiovascular & Respiratory)

The primary mechanism for pyridazinones (e.g., Levosimendan analogs, Zardaverine) involves blocking the hydrolysis of cAMP/cGMP.

1. Primary Screen: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Why it is used: TR-FRET is the industry standard for HTS due to its "mix-and-read" simplicity and robustness against short-lived background fluorescence. The Pyridazinone Risk: High concentrations of pyridazinones can quench the donor fluorophore (e.g., Terbium/Europium) or interfere with the acceptor, altering the ratiometric signal.

2. Orthogonal Validation: Fluorescence Polarization (FP)

Why it works: FP measures the rotation speed of a molecule, which is independent of the intensity changes that plague FRET. If a pyridazinone inhibits PDE, the fluorescent tracer (cAMP-FAM) remains intact and rotates slowly (High Polarization). If the compound is inactive, the tracer is cleaved to AMP-FAM, rotating rapidly (Low Polarization). Causality: Since FP relies on molecular tumbling time rather than energy transfer, it filters out "inner filter" effects common to pyridazinone scaffolds.

Case Study B: DAAO Inhibition (Schizophrenia/CNS)

Pyridazinones inhibit DAAO to elevate synaptic D-Serine levels.[1]

1. Primary Screen: Amplex Red (Fluorometric H2O2 Detection)

Mechanism: DAAO oxidizes D-amino acids, producing H2O2.[2] Peroxidase (HRP) couples H2O2 to Amplex Red, generating fluorescent Resorufin.[2][3] The Pyridazinone Risk: Many pyridazinones can inhibit HRP (the coupling enzyme) directly, appearing as DAAO inhibitors (false positives). Furthermore, pyridazinones may fluoresce in the Resorufin emission window (585 nm).

2. Orthogonal Validation: Oxygen Consumption (Label-Free)

Why it works: DAAO consumes molecular oxygen (


) during catalysis. Using an oxygen electrode or phosphorescent oxygen sensor measures enzyme activity directly without coupling enzymes (HRP) or fluorophores.
Comparative Analysis: Primary vs. Orthogonal
FeatureTR-FRET (Primary PDE)FP (Orthogonal PDE)Amplex Red (Primary DAAO)Oxygen Consumption (Orthogonal DAAO)
Readout Energy Transfer RatioMolecular RotationFluorescence IntensityDissolved

Concentration
Interference Risk High (Quenching/Inner Filter)Low (Ratiometric/Kinetic)High (HRP Inhibition/Autofluorescence)Very Low (Label-Free)
Sensitivity High (pM range)Moderate (nM range)HighModerate
Throughput Ultra-High (1536-well)High (384-well)HighLow-Medium
Cost High (Lanthanides)ModerateLowHigh (Sensors)

Part 2: Biophysical Validation (Target Engagement)

Demonstrating functional inhibition is insufficient; you must prove physical binding to the target to rule out non-specific aggregation.

Surface Plasmon Resonance (SPR)

Mechanism: Measures the change in refractive index as the pyridazinone binds to the immobilized target protein. Why it is critical: It provides kinetic data (


, 

). Many pyridazinone PDE inhibitors are designed for specific residence times. SPR confirms that the inhibition observed in enzymatic assays is due to 1:1 binding, not colloidal aggregation (a common artifact of planar heterocycles).
Thermal Shift Assay (TSA)

Mechanism: Measures the increase in protein melting temperature (


) upon ligand binding.
Utility:  High-throughput confirmation that the ligand stabilizes the protein structure. If a compound inhibits the enzyme but does not shift 

, it may be acting via a non-specific mechanism (e.g., denaturation).

Part 3: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action Pathways

MoA_Pathways cluster_PDE PDE Inhibition Pathway cluster_DAAO DAAO Inhibition Pathway cAMP cAMP/cGMP (Substrate) PDE PDE3/4 Enzyme cAMP->PDE Hydrolysis AMP 5'-AMP (Inactive) PDE->AMP Pyridazinone_PDE Pyridazinone Inhibitor Pyridazinone_PDE->PDE Blocks Active Site DSerine D-Serine (Substrate) DAAO DAAO Enzyme (FAD) DSerine->DAAO Oxidation (+O2) H2O2 H2O2 + Imino Acid DAAO->H2O2 Pyridazinone_DAAO Pyridazinone Inhibitor Pyridazinone_DAAO->DAAO Competes with FAD/Substrate

Caption: Dual mechanistic pathways for Pyridazinones targeting PDE (hydrolysis blockade) and DAAO (oxidation blockade).

Diagram 2: Orthogonal Screening Funnel

Screening_Funnel Step1 Primary Screen (HTS) TR-FRET (PDE) or Amplex Red (DAAO) Step2 Hit Filtration Remove Auto-fluorescent Compounds Step1->Step2 > 50% Inhibition Step3 Orthogonal Assay FP (PDE) or Oxygen Consumption (DAAO) Step2->Step3 Clean Signal Step4 Biophysical Validation SPR (Kinetics) or TSA (Stability) Step3->Step4 Confirmed IC50 Step5 Confirmed MoA Valid Pyridazinone Lead Step4->Step5 1:1 Binding

Caption: The self-validating workflow filtering hits from primary HTS through orthogonal and biophysical confirmation.

Part 4: Detailed Experimental Protocols

Protocol A: TR-FRET Assay for PDE3/4 Inhibition

This protocol uses a competitive immunoassay format (e.g., PerkinElmer LANCE or Cisbio HTRF).

Materials:

  • Recombinant PDE3A or PDE4B enzyme.

  • Substrate: cAMP-biotin (50 nM).

  • Detection: Europium-labeled anti-cAMP antibody + ULight-labeled Streptavidin.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

Step-by-Step:

  • Compound Transfer: Dispense 100 nL of Pyridazinone test compounds (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of PDE enzyme (concentration optimized to convert ~70% substrate). Incubate for 10 min.

  • Substrate Initiation: Add 5 µL of cAMP substrate.

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-acceptor) containing EDTA (to stop the PDE reaction).

  • Readout: Incubate 1 hour. Read on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

  • Calculation: Calculate the Ratio (665/615). High PDE activity = Low Ratio. Inhibition = High Ratio.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Designed for a Biacore 8K or S200 system.

Materials:

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Ligand: Biotinylated PDE4 catalytic domain (or His-tagged captured via NTA chip).

  • Running Buffer: PBS-P+ (with 0.05% Tween-20) + 2% DMSO (matched to compound solvent).

Step-by-Step:

  • Immobilization: Capture the target protein on the active flow cell (~2000 RU) leaving the reference cell blank.

  • Solvent Correction: Run a DMSO solvent correction cycle (1.5% to 2.5% DMSO) to account for bulk refractive index changes.

  • Single Cycle Kinetics: Inject the Pyridazinone analyte at 5 increasing concentrations (e.g., 10 nM to 1 µM) without regeneration between injections.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds per concentration.

    • Dissociation: 300 seconds after final injection.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

  • Validation Criteria:

    • 
       should be theoretical (based on MW ratio).
      
    • 
       value < 10% of 
      
      
      
      .
    • Dissociation constant (

      
      ) should correlate with IC50 from the enzymatic assay.
      

References

  • Phosphodiesterase Inhibitors: Synthesis and Structure-Activity Relationships. Source: PubMed / Elsevier Context: Details the structural requirements of pyridazinones for PDE3 vs PDE4 selectivity. Link:[Link]

  • Assay Guidance Manual: Interference with Fluorescence Assays. Source: NCBI / NIH Context: Authoritative guide on mechanisms of compound interference (quenching/autofluorescence) in HTS. Link:[Link]

  • TR-FRET vs. Fluorescence Polarization for PDE Assays. Source: BellBrook Labs / ResearchGate Context: Comparative analysis of orthogonal assay formats for phosphodiesterase screening. Link:[Link]

  • D-Amino Acid Oxidase Inhibitors: Potential Therapy for Schizophrenia. Source: PMC / NIH Context: Discusses the mechanism of DAAO inhibition by pyridazinones and therapeutic applications. Link:[Link]

  • Surface Plasmon Resonance for Small Molecule Drug Discovery. Source: Creative BioMart / Springer Protocols Context: Protocols for validating small molecule binding kinetics using SPR. Link:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-pyridin-3-yl-2H-pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-pyridin-3-yl-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.